Diorcinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxy-5-methylphenoxy)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCJQQBYWVGMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318702 | |
| Record name | Diorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20282-75-1 | |
| Record name | Diorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20282-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Diorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diorcinols are a class of naturally occurring diphenyl ether compounds, primarily isolated from various fungal species, notably those of the Aspergillus genus. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of diorcinols, with a specific focus on Diorcinol D as a representative molecule. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and isolation, and an elucidation of its mechanism of action against Candida albicans. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical Properties of this compound D
Diorcinols are characterized by a core structure of two orcinol (3,5-dihydroxytoluene) moieties linked by an ether bond. The various this compound analogues are distinguished by the presence and position of additional substituents, most commonly prenyl groups. Due to the focus of recent synthetic and biological studies, this compound D will be used as the primary example in this guide.
Chemical Structure and Identification
-
IUPAC Name: 3-(3-hydroxy-5-methylphenoxy)-5-methyl-4-(3-methylbut-2-enyl)phenol[1]
-
Synonyms: this compound D
-
Chemical Class: Aromatic Ether[1]
Quantitative Physicochemical Data
The experimental determination of physical properties such as melting and boiling points for many this compound derivatives is not widely reported in the literature. The data presented below for this compound D are primarily computed values sourced from chemical databases. For context, the properties of the related but simpler compound, diphenyl ether, are included.
| Property | This compound D | Diphenyl Ether (for comparison) | Data Source |
| Molecular Formula | C₁₉H₂₂O₃ | C₁₂H₁₀O | PubChem[1], Wikipedia[2] |
| Molecular Weight | 298.4 g/mol | 170.21 g/mol | PubChem[1], Wikipedia[2] |
| Melting Point | Not Reported | 25 to 26 °C | Wikipedia[2] |
| Boiling Point | Not Reported | 258.55 °C | Wikipedia[2] |
| Solubility | Not Reported | Insoluble in water | Wikipedia[2] |
| XLogP3-AA (Computed) | 5.4 | 4.2 | PubChem[1], PubChem[3] |
| Hydrogen Bond Donor Count | 2 | 0 | PubChem[1], PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | 1 | PubChem[1], PubChem[3] |
Spectral Data
Mass Spectrometry (MS)
An experimental Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound D has been reported.
-
MS Type: LC-MS
-
Precursor Type: [M+H]⁺
-
Precursor m/z: 299.16
-
Key Fragment Ions (m/z): 243.100479 (100%), 243.104080 (80.97%), 69.069969 (79.43%), 243.096893 (74.69%), 69.069427 (65.64%)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the precise arrangement of atoms in this compound molecules.
¹³C NMR of this compound (Unspecified Isomer, Solvent: CD₃OD) A ¹³C NMR spectrum for a compound identified as "this compound" is available in the SpectraBase database. The specific isomer is not detailed, but the data provides insight into the typical chemical shifts for the carbon skeleton of a basic this compound structure.
(Note: The raw spectral data with peak assignments for this compound D is not available in the searched literature. The structural confirmation in the cited synthesis paper was based on NMR analysis, but the data was likely provided in supplementary materials not accessible through the searches.)
¹H NMR of this compound Derivatives Studies on related this compound monoethers have shown that ¹H NMR spectra can be complex, sometimes revealing the presence of multiple conformers in solution, with signal doubling observed at low temperatures.[4][5]
Experimental Protocols
Total Synthesis of this compound D
The first total synthesis of this compound D was reported by Boehlich et al. (2020).[6] The synthetic route is highly efficient and divergent, allowing for the preparation of several this compound analogues. The key steps are outlined below.
Caption: General workflow for isolating diorcinols from fungi.
Detailed Methodology:
-
Fungal Culture: The desired fungal strain (e.g., Aspergillus versicolor) is cultured on a suitable sterile medium (either liquid or solid) and incubated for a period sufficient to allow for the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the secondary metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the mixture of compounds. This usually involves initial separation by column chromatography over a stationary phase like silica gel, eluting with a gradient of solvents of increasing polarity.
-
Fraction Analysis and Further Purification: The collected fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the desired this compound. These fractions are then pooled and may require further purification, often using high-performance liquid chromatography (HPLC), to obtain the pure compound.
-
Structure Confirmation: The structure of the isolated pure this compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Biological Activity and Signaling Pathways
Antifungal Mechanism of Action of this compound D
This compound D has been shown to exert potent fungicidal activity against Candida albicans, a common human fungal pathogen. Its mechanism of action involves a multi-pronged attack on the fungal cell.
Signaling Pathway of this compound D's Antifungal Action
Caption: Antifungal mechanism of this compound D against C. albicans.
Elucidation of the Pathway:
Studies have demonstrated that this compound D's primary mode of action against Candida albicans is the disruption of the plasma membrane. This leads to a cascade of downstream effects:
-
Cytoplasm Membrane Destruction: this compound D directly compromises the integrity of the fungal cell membrane. This disruption increases membrane permeability.
-
Osmotic Stress and HOG Pathway Activation: The increased permeability leads to osmotic stress. In response, the fungal cell attempts to compensate by accumulating intracellular glycerol, a process regulated by the High Osmolarity Glycerol (HOG) signaling pathway.
-
ROS Accumulation and Mitochondrial Dysfunction: In addition to membrane damage, this compound D treatment results in a significant increase in intracellular reactive oxygen species (ROS). This surge in ROS leads to oxidative stress and subsequent mitochondrial dysfunction.
-
Fungal Cell Death: The combined effects of catastrophic membrane damage and severe oxidative stress ultimately lead to fungal cell death.
This dual mechanism of membrane disruption and ROS induction makes this compound D an effective and rapidly acting fungicidal agent.
Conclusion
Diorcinols represent a promising class of natural products with significant therapeutic potential. This guide has consolidated the available technical information on the physical and chemical properties of this compound D, providing a foundation for further research and development. The elucidation of a total synthetic route opens avenues for the creation of novel analogues with potentially enhanced activities and improved pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action, such as the antifungal pathway of this compound D, will be instrumental in guiding future drug design and development efforts targeting challenging pathogens. Further experimental characterization of the physical properties and comprehensive spectral analysis of a wider range of this compound derivatives are warranted to build a more complete profile of this important class of compounds.
References
- 1. This compound D | C19H22O3 | CID 72696570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 3. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure, absolute configuration, and variable-temperature 1H-NMR study of (±)-versiorcinols A–C, three racemates of this compound monoethers from the sponge-associated fungus Aspergillus versicolor 16F-11 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
Diorcinol from Lichens: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diorcinol and its derivatives represent a class of diphenyl ether compounds with significant biological activities, including potent antifungal and cytotoxic effects. While lichens have long been recognized as a prolific source of unique secondary metabolites, recent research has highlighted that endolichenic fungi, residing within the lichen thallus, are the primary producers of many of these compounds, including diorcinols. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the symbiotic relationship between lichens and their fungal inhabitants. It further details the experimental protocols for the isolation and purification of this compound from fungal cultures, presents available quantitative data, and visualizes the underlying mechanisms of action and experimental workflows.
Natural Sources of this compound
This compound and its analogues are not typically isolated directly from the lichen thallus in significant quantities. Instead, the primary producers are endolichenic fungi, which live symbiotically within the lichen. The most well-documented fungal source of this compound and its derivatives is Aspergillus versicolor .
One notable example is the isolation of several this compound compounds, including this compound D, G, and H, from an Aspergillus versicolor strain found inhabiting the lichen Lobaria quercizans [1]. This symbiotic relationship underscores the importance of investigating the microbial communities within lichens to discover novel bioactive compounds. While other lichen species may host this compound-producing fungi, the Lobaria quercizans and Aspergillus versicolor association is a key documented source.
Isolation and Purification of this compound from Endolichenic Fungi
The isolation of this compound involves the cultivation of the endolichenic fungus, followed by extraction and chromatographic purification of the secondary metabolites. The following protocols are synthesized from methodologies reported for the isolation of this compound and similar diphenyl ethers from Aspergillus versicolor and other fungi.
Fungal Cultivation and Fermentation
A critical first step is the successful cultivation of the endolichenic fungus.
Experimental Protocol:
-
Fungal Isolation: Isolate the endolichenic fungus from the surface-sterilized thallus of a host lichen (e.g., Lobaria quercizans) on a suitable agar medium, such as Potato Dextrose Agar (PDA).
-
Seed Culture: Inoculate a liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with the purified fungal culture. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days to generate a seed culture.
-
Large-Scale Fermentation: Use the seed culture to inoculate a larger volume of production medium. Solid-state fermentation on a rice medium or liquid fermentation can be employed. Incubate for 21-30 days at room temperature to allow for the production and accumulation of secondary metabolites.
Extraction of Crude Metabolites
Experimental Protocol:
-
Harvesting: After the incubation period, harvest the entire fungal culture, including the mycelia and the fermentation broth.
-
Solvent Extraction: Macerate the fungal biomass and extract the whole culture with an organic solvent such as ethyl acetate (EtOAc) at a 1:1 (v/v) ratio. Repeat the extraction process three times to ensure maximum recovery of the metabolites.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of this compound
Purification of this compound from the crude extract is typically achieved through a series of chromatographic steps.
Experimental Protocol:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate. Start with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., gradients of 9:1, 8:2, 7:3, etc., petroleum ether:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of dichloromethane and methanol.
-
Purpose: To separate compounds based on their size and to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector, typically monitoring at 210 nm and 254 nm.
-
Outcome: This step yields highly purified this compound compounds.
-
Quantitative Data
Quantitative data on the yield of this compound from lichens or their endolichenic fungi is not extensively reported in the literature. The yield is highly dependent on the fungal strain, culture conditions, and extraction methodology. The following table summarizes the types of quantitative data found in the literature for this compound derivatives.
| Compound | Source Organism | Method of Quantification | Reported Yield/Activity |
| This compound D | Aspergillus versicolor (endolichenic fungus) | Not specified | Not specified |
| Diorcinols B-E | Aspergillus versicolor (marine-derived) | Not specified | Not specified |
| Diorcinols G, H, I | Aspergillus versicolor from Lobaria quercizans | Not specified | Not specified |
Mechanism of Action and Experimental Workflows
Antifungal Mechanism of this compound D against Candida albicans
This compound D has been shown to exert its fungicidal activity against Candida albicans through a multi-faceted mechanism that primarily targets the cell membrane and induces oxidative stress.
Caption: Antifungal mechanism of this compound D against Candida albicans.
General Workflow for Isolation of this compound
The following diagram illustrates the general experimental workflow for the isolation of this compound from an endolichenic fungus.
References
Spectroscopic and Mechanistic Insights into Diorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diorcinol, a naturally occurring diphenyl ether with known biological activities. The guide details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and presents a visualization of the antifungal mechanism of a closely related derivative, this compound D.
Spectroscopic Data of this compound and its Derivatives
The following tables summarize the available spectroscopic data for this compound and its derivatives. It is important to note that a complete, publicly available dataset for the parent this compound molecule is limited. Much of the detailed spectroscopic analysis has been performed on its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for a this compound monoether, which provides insight into the this compound scaffold.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for a this compound Monoether (Versiorcinol A) in DMSO-d₆.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |
| 1 | 151.7 | |
| 2' | 6.23 (d, J = 2.4) | |
| 4' | 6.17 (d, J = 2.3) | |
| 6' | 6.18 (t, J = 2.2) | |
| 2'' | 6.25 (m) | |
| 4'' | 6.33 (m) | |
| C-O | 156.9, 155.8, 158.1, 157.2 | |
| CH₃ | Data not available | Data not available |
Data adapted from a study on this compound monoethers isolated from Aspergillus versicolor.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound would be expected to arise from its hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functionalities.
Table 2: Characteristic Infrared Absorption Bands for this compound Functional Groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H stretch (phenolic) | 3600 - 3200 (broad) | Indicates the presence of hydroxyl groups, often involved in hydrogen bonding. |
| C-H stretch (aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the aromatic rings. |
| C=C stretch (aromatic) | 1600 - 1450 | Indicates the carbon-carbon double bonds within the aromatic rings. |
| C-O-C stretch (ether) | 1300 - 1000 | Corresponds to the stretching vibration of the ether linkage. |
| O-H bend (phenolic) | 1410 - 1310 | Bending vibration of the hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄O₃), the expected exact mass is approximately 230.0943 g/mol .
Table 3: Mass Spectrometry Data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄O₃ |
| Exact Mass | 230.094294 g/mol |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[3]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a sufficient number of scans for adequate signal averaging.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[4] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4]
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Sample Analysis:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Utilize a mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS).
-
Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
-
LC-MS Analysis:
-
Inject the sample solution into the LC system.
-
Separate the components on a suitable column (e.g., C18).
-
The eluent from the column is introduced into the mass spectrometer.
-
-
Mass Spectrum Acquisition:
-
Acquire mass spectra in full scan mode to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and fragmenting it to obtain structural information.
-
-
Data Analysis:
Antifungal Mechanism of this compound D
This compound D, a derivative of this compound, has been shown to exert its antifungal activity against Candida albicans through a multi-faceted mechanism involving the disruption of the cell membrane and the induction of oxidative stress.[12][13][14] This process is visualized in the following diagram.
Caption: Antifungal mechanism of this compound D against Candida albicans.
References
- 1. scispace.com [scispace.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
The Diorcinols: A Technical Guide to Their Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diorcinol compounds represent a class of naturally occurring diphenyl ethers, predominantly isolated from fungal species. Their discovery has unveiled a family of molecules with a diverse and promising range of biological activities, including potent antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological activities of this compound compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.
Discovery and History
The first mention of a this compound compound in scientific literature dates back to 1968, when it was isolated from the fungus Aspergillus rugulosus.[1] Since then, a variety of this compound derivatives have been discovered from both terrestrial and marine-derived fungi, with Aspergillus species, particularly Aspergillus versicolor, being a prominent source.[2][3][4][5] These compounds are characterized by a core diphenyl ether structure, with both phenyl rings bearing hydroxyl and methyl substituents.[2][6][7] Variations in the substitution pattern and the presence of additional functionalities, such as prenyl groups, give rise to the diverse family of this compound analogues.[8]
A brief timeline of the discovery of key this compound compounds is as follows:
-
1968: The first this compound is isolated from Aspergillus rugulosus.[1]
-
Subsequent decades: Numerous this compound derivatives, including this compound D, E, G, H, I, J, and K, are isolated from various fungal sources, primarily Aspergillus species.[2][9][10][11] These discoveries highlight the structural diversity within this compound class.
-
2013: Diorcinols B, C, and E are isolated from the marine-derived fungus Aspergillus versicolor ZLN-60, demonstrating the potential of marine environments as a source of novel diorcinols.
-
Recent Years: Research continues to uncover new this compound analogues and to explore their biological activities and potential therapeutic applications.
Chemical Structure and Properties
The fundamental structure of this compound compounds is a diphenyl ether scaffold. The variations in the positions of the hydroxyl and methyl groups on the two phenyl rings, as well as the addition of other substituents, lead to a wide array of derivatives.
Table 1: Physicochemical Properties of Selected this compound Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | C₁₄H₁₄O₃ | 230.26 | [11] |
| This compound D | C₁₉H₂₂O₃ | 300.38 | [9] |
| This compound E | C₁₉H₂₂O₄ | 314.38 | [10] |
Biological Activities and Quantitative Data
This compound compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
Antifungal Activity
Several this compound compounds, most notably this compound D, exhibit potent antifungal activity, particularly against Candida species.
Table 2: Antifungal Activity of this compound D
| Fungal Strain | MIC (μg/mL) | Reference |
| Candida albicans | 8 | |
| Candida glabrata | 32 | |
| Candida krusei | 32 | |
| Candida parapsilosis | 16 | |
| Candida tropicalis | 16 |
Antibacterial Activity
Diorcinols have also shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antibacterial Activity of Selected this compound Compounds
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| This compound D | Staphylococcus aureus (MRSA) | - | [8] |
| This compound I | Staphylococcus aureus (MRSA) | - | [8] |
| This compound J | Staphylococcus aureus (MRSA) | - | [8] |
Note: Specific MIC values for antibacterial activity were not consistently available in the reviewed literature, but the compounds were reported to show significant inhibition.
Cytotoxic Activity
A number of this compound compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 4: Cytotoxic Activity of Selected this compound Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound B | HeLa | - | |
| K562 | - | ||
| This compound C | HeLa | 31.5 | |
| K562 | 48.9 | ||
| This compound D | A549 (Lung) | 17.9 (mg/L) | [2] |
| A2780 (Ovarian) | 19.3 (mg/L) | [2] | |
| MDA-MB-231 (Breast) | 18.6 (mg/L) | [2] | |
| This compound E | HeLa | 36.5 | |
| This compound G | PC3, A549, A2780, MDA-MB-231, HEPG2 | - | [2] |
| This compound H | PC3, A549, A2780, MDA-MB-231, HEPG2 | - | [2] |
| This compound I | PC3, A549, A2780, MDA-MB-231, HEPG2 | - | [2] |
| This compound N | A3 (Leukemia) | - | |
| Jurkat (Leukemia) | - | ||
| MCF-7 (Breast) | - | ||
| MDA-MB-231 (Breast) | - | ||
| DU-145 (Prostate) | - | ||
| PC-3 (Prostate) | - | ||
| A549 (Lung) | - | ||
| HCC827 (Lung) | - | ||
| HeLa (Cervical) | - |
Note: Some data was reported in mg/L and has been noted accordingly. Direct conversion to µM requires the molecular weight of the specific compound.
Mechanisms of Action
Antifungal Mechanism of this compound D
The antifungal action of this compound D against Candida albicans is a well-studied process involving a multi-pronged attack on the fungal cell. The primary mechanisms are the disruption of the cytoplasmic membrane and the induction of oxidative stress through the accumulation of reactive oxygen species (ROS).[3][12] This leads to mitochondrial dysfunction and ultimately, fungal cell death. Furthermore, this compound D has been shown to inhibit efflux pumps and interfere with ergosterol biosynthesis, which contributes to its efficacy and can lead to synergistic effects when combined with other antifungal agents like fluconazole.[13][14]
Caption: Antifungal mechanism of this compound D against Candida albicans.
Antibacterial Mechanism
The antibacterial mechanism of this compound compounds appears to primarily involve the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability and subsequent leakage of cellular contents, ultimately causing bacterial cell death. Transcriptomic studies on bacteria treated with diorcinols have shown differential regulation of genes involved in membrane biosynthesis, iron transport, and general metabolism, further supporting the membrane-targeting hypothesis.
Caption: Proposed antibacterial mechanism of this compound compounds.
Cytotoxic Mechanism
The cytotoxic effects of this compound compounds against cancer cells are primarily mediated through the induction of apoptosis. This process involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Activation of these pathways leads to a cascade of events, including the release of pro-apoptotic factors from the mitochondria and the activation of caspases, which are the executioners of apoptosis.
Caption: Cytotoxic mechanism of this compound compounds via apoptosis induction.
Experimental Protocols
Isolation and Purification of Diorcinols from Aspergillus versicolor
The following is a general protocol for the isolation and purification of this compound compounds from fungal cultures.
Caption: General workflow for the isolation and purification of Diorcinols.
Detailed Methodology:
-
Fungal Culture and Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Aspergillus versicolor.
-
Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a period of 7-14 days to allow for the production of secondary metabolites.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate. This is typically done multiple times to ensure complete extraction.
-
-
Concentration:
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to a series of chromatographic techniques for purification. This may include:
-
Silica Gel Column Chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Sephadex LH-20 Column Chromatography: Use an appropriate solvent (e.g., methanol) to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) for final purification of the this compound compounds.
-
-
-
Analysis and Structure Elucidation:
-
Monitor the purification process using Thin-Layer Chromatography (TLC) or analytical HPLC.
-
Characterize the purified compounds using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.
-
-
General Procedure for the Synthesis of this compound Analogues via Pd-Catalyzed Diaryl Ether Coupling
The synthesis of the diaryl ether core of this compound compounds is often achieved through a Palladium-catalyzed cross-coupling reaction between an appropriately substituted phenol and an aryl halide.
Caption: General workflow for the synthesis of this compound analogues.
Detailed Methodology:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the substituted phenol, aryl halide, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
-
Solvent Addition and Reaction:
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (several hours to overnight), monitoring the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diaryl ether product.
-
Conclusion
This compound compounds represent a fascinating and promising class of natural products with a rich history and a wide range of biological activities. Their potent antifungal, antibacterial, and cytotoxic properties make them valuable leads for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on this compound compounds, from their discovery and isolation to their synthesis and mechanisms of action. Further research into the structure-activity relationships, optimization of synthetic routes, and in-depth investigation of their biological targets will be crucial for unlocking the full therapeutic potential of this remarkable family of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Structure, absolute configuration, and variable-temperature 1H-NMR study of (±)-versiorcinols A–C, three racemates of this compound monoethers from the sponge-associated fungus Aspergillus versicolor 16F-11 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Total synthesis of natural products using hypervalent iodine reagents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound E | C19H22O4 | CID 72696571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diorcinol Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of diorcinol and structurally related compounds in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information for a closely related structural analog, 4,4′-dihydroxydiphenyl ether, to offer valuable insights for researchers. Additionally, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific quantitative data for their unique applications.
Understanding this compound and its Solubility
This compound is a phenolic compound with a diphenyl ether backbone. Its structure, featuring hydroxyl groups, suggests a degree of polarity that influences its solubility in different organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more effective for nonpolar solutes. The presence of both aromatic rings (nonpolar) and hydroxyl groups (polar) in this compound's structure indicates that its solubility will be dependent on the specific characteristics of the organic solvent.
Solubility Profile of a this compound Analog
In the absence of comprehensive quantitative solubility data for this compound, this guide presents the solubility profile of 4,4′-dihydroxydiphenyl ether, a compound with a similar diphenyl ether core and hydroxyl functionalities. This information can serve as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Qualitative Solubility of 4,4′-Dihydroxydiphenyl Ether in Various Organic Solvents
| Solvent | Chemical Class | Qualitative Solubility of 4,4′-Dihydroxydiphenyl Ether |
| Methanol | Alcohol | Slightly Soluble[1][2] |
| Ethanol | Alcohol | Soluble[3] |
| Acetone | Ketone | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Sparingly Soluble[1][2] |
Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative descriptors and indicate a relative degree of dissolution. For precise quantitative measurements, it is recommended to perform the experimental protocols outlined in the following section.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols, combining the widely used shake-flask method with gravimetric analysis, provide a robust and reliable approach.
Principle
The shake-flask method is a classical technique for determining the equilibrium solubility of a solute in a solvent. An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined. Gravimetric analysis is a straightforward and accurate method for quantifying the dissolved solute by evaporating the solvent and weighing the remaining solid.
Materials and Apparatus
-
This compound (or the compound of interest)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven
-
Desiccator
Procedure
-
Preparation: Accurately weigh a known amount of the organic solvent into a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any undissolved particles.
-
Gravimetric Analysis:
-
Tare a clean, dry evaporating dish on the analytical balance.
-
Transfer the filtered saturated solution into the tared evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents like DMSO, a vacuum oven at an appropriate temperature may be necessary.
-
Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound to remove any residual solvent.
-
Cool the evaporating dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of solution taken) x 100
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination experiment using the shake-flask method and gravimetric analysis.
Caption: A flowchart of the experimental workflow for determining solubility.
References
Health and safety information for handling Diorcinol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for Diorcinol. It is intended for use by qualified professionals in a laboratory or research setting. The toxicological properties of this compound have not been fully investigated, and this guide should be used in conjunction with standard laboratory safety practices and a thorough risk assessment. Information on related compounds is included for guidance where specific data for this compound is lacking.
Chemical and Physical Properties
This compound is a naturally occurring diphenyl ether derivative found in some fungi.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C14H14O3 | [3] |
| CAS Number | 20282-75-1 | [3] |
| Molecular Weight | 230.26 g/mol | [4] |
| Appearance | Not specified, likely solid | - |
| Melting Point | Not determined | [5] |
| Boiling Point | Not determined | [5] |
| Solubility | Soluble in methanol | [6] |
Hazard Identification and Classification
There is conflicting information regarding the hazards of this compound. One supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture.[3] However, due to the lack of comprehensive toxicological data, and the known hazards of structurally related compounds like Orcinol and Resorcinol, a cautious approach is warranted.
GHS Hazard Classification (Based on related compounds Orcinol and Resorcinol):
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage[7] / H319: Causes serious eye irritation[5] |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Central nervous system, Blood), Category 2 (Respiratory system), Category 3 (Respiratory irritation) | H370: Causes damage to organs[7], H371: May cause damage to organs[7], H335: May cause respiratory irritation[5] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[7] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[7] |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, the following handling procedures and personal protective equipment are recommended.
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[7][8] Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
Hand Hygiene: Wash hands thoroughly after handling.[7]
General Handling Precautions:
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a physician.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[7] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do.[7][8] Continue rinsing.[7][8] Immediately call a POISON CENTER or doctor.[7] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely available. The following are generalized methodologies based on research involving this compound and related compounds.
Isolation of this compound from Fungal Cultures
This protocol is a generalized procedure based on the methods described for isolating secondary metabolites from fungi.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C14H14O3 | CID 23396613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.nl [fishersci.nl]
Known biological activities of Diorcinol compounds
An In-depth Technical Guide on the Known Biological Activities of Diorcinol Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Diorcinols are a class of naturally occurring diphenyl ether compounds, predominantly isolated from fungi, particularly those of the Aspergillus genus, as well as from lichens and marine-derived microorganisms.[1][2] These compounds are characterized by a core structure of two orcinol (or resorcinol-type) rings linked by an ether bond.[1][3] The structural diversity within this class, often arising from variations in prenylation, oxidation, and other substitutions, leads to a wide array of biological activities.[4] This document provides a comprehensive overview of the known biological activities of this compound compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. The significant therapeutic potential of these molecules is highlighted across anticancer, antimicrobial, and anti-inflammatory applications.[2][5]
Anticancer and Cytotoxic Activity
Several this compound compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2] This activity is a significant area of research, with studies aiming to elucidate the mechanisms and identify lead compounds for anticancer drug development.[5][6]
Quantitative Data: Cytotoxicity
The in vitro cytotoxic activity of various this compound compounds has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) and percentage inhibition are summarized below.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| This compound N (DN) | A3 (Lymphoblastic Leukemia) | % Inhibition | ~80% at 5 µM | [6] |
| Jurkat (Lymphoblastic Leukemia) | % Inhibition | ~90% at 5 µM | [6] | |
| MCF-7 (Breast Cancer) | % Inhibition | ~75% at 5 µM | [6] | |
| MDA-MB-231 (Breast Cancer) | % Inhibition | ~50% at 5 µM | [6] | |
| DU-145 (Prostate Cancer) | % Inhibition | ~70% at 5 µM | [6] | |
| PC-3 (Prostate Cancer) | % Inhibition | ~60% at 5 µM | [6] | |
| A549 (Lung Cancer) | % Inhibition | ~70% at 5 µM | [6] | |
| HCC827 (Lung Cancer) | % Inhibition | ~60% at 5 µM | [6] | |
| HeLa (Cervical Cancer) | % Inhibition | ~60% at 5 µM | [6] | |
| Unnamed this compound | NCI-H460 (Lung Cancer) | % Inhibition | 90% at 200 µM | [7] |
| (from A. sydowii) | HepG2 (Liver Cancer) | % Inhibition | 55% at 200 µM | [7] |
| MCF-7 (Breast Cancer) | % Inhibition | 57% at 200 µM | [7] | |
| MDA-MB-231 (Breast Cancer) | % Inhibition | 78% at 200 µM | [7] | |
| U87MG (Glioblastoma) | IC50 | 4.4 µM | [7] | |
| U251 (Glioblastoma) | IC50 | 6.2 µM | [7] | |
| Prenylated Indole Alkaloid | FADU (Pharyngeal Carcinoma) | IC50 | 0.43 ± 0.03 μM | [6] |
| (this compound-related) |
Mechanism of Action
While the precise anticancer mechanisms for many diorcinols are still under investigation, some related fungal metabolites offer clues. For instance, eurochevalierine, another fungal product, has been shown to inhibit sirtuins 1 and 2, which are NAD+-dependent histone deacetylases involved in cell proliferation and apoptosis.[5] The cytotoxic effects of diorcinols are likely multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, or other signaling pathway disruptions.[8]
Antimicrobial Activity
Diorcinols exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antibiofilm effects.[1][9] This makes them promising candidates for developing new agents to combat infectious diseases and drug resistance.
Antibacterial Activity
Diorcinols have shown notable efficacy against Gram-positive bacteria.[4] In contrast, their activity against Gram-negative bacteria is often limited.[1]
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| This compound D | Staphylococcus aureus | MIC | 4-8 | [4] |
| Enterococcus faecalis | MIC | 4-8 | [4] | |
| This compound I | Staphylococcus aureus | MIC | 4-8 | [4] |
| Enterococcus faecalis | MIC | 4-8 | [4] | |
| This compound | Chromobacterium violaceum | MIC | 12.50 | [7] |
| Staphylococcus aureus | MIC | 12.50 | [7] | |
| Enterococcus faecalis | MIC | 6.25 | [7] | |
| Salmonella choleraesuis | MIC | 25.00 | [7] | |
| Violaceols & this compound | A. avenae subsp. cattleyae | MIC | 6.3 - 25 | [9] |
| D. chrysanthemi | MIC | 6.3 - 25 | [9] | |
| P. carotovorum subsp. carotovorum | MIC | 6.3 - 25 | [9] |
| | R. solanacearum | MIC | 6.3 - 25 |[9] |
Antifungal Activity
This compound compounds, particularly this compound D, have been identified as potent fungicidal agents against clinically relevant Candida species.[10][11]
Quantitative Data: Antifungal Activity
| Compound | Fungal Strain | Activity Metric | Value (mg/L or µg/mL) | Reference |
|---|---|---|---|---|
| This compound D (DD) | Candida albicans (SC5314) | MIC80 | 8 | [12] |
| C. krusei (CK3) | MIC80 | 32 | [12] | |
| C. tropicalis (CT2) | MIC80 | 16 | [12] | |
| C. glabrata (CG1) | MIC80 | 32 | [12] | |
| C. parapsilosis (CP1) | MIC80 | 16 | [12] | |
| This compound | Candida albicans | MIC | 6.25 | [7] |
| Violaceols & this compound | Magnaporthe oryzae | MIC | 6.3 - 25 | [9] |
| | Phytophthora infestans | MIC | 6.3 - 25 |[9] |
Mechanism of Antifungal Action: this compound D Studies on this compound D (DD) have revealed a multi-pronged mechanism against Candida albicans.[12] DD rapidly disrupts the fungal cell membrane, leading to increased permeability.[11][12] This is followed by a significant accumulation of intracellular reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction and ultimately leads to cell death.[12] This fungicidal action is notably rapid, with maximal activity observed within 30 minutes of exposure.[11][12]
Antibiofilm Activity
Certain diorcinols are effective at reducing and altering the architecture of bacterial biofilms, which are notoriously difficult to treat. This compound D and I, for example, have shown significant antibiofilm activity against the emerging pathogen Stenotrophomonas maltophilia.[1] this compound D achieved a 54% reduction in biofilm thickness.[1] This activity appears to be linked to a strong effect on cell viability within the biofilm matrix.[1]
Other Biological Activities
Beyond their potent antimicrobial and anticancer effects, this compound-related compounds have been investigated for other important biological activities.
Anti-inflammatory and Immunomodulatory Activity
While direct and extensive studies on the anti-inflammatory properties of diorcinols are emerging, related natural compounds provide a strong basis for this potential.[13][14] Phenolic compounds, the broader class to which diorcinols belong, are well-known for their anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), as well as the inhibition of pro-inflammatory enzymes and cytokines.[15][16]
Osteoclastogenesis Inhibitory Activity
This compound, along with related compounds isolated from the marine fungus Aspergillus versicolor, has been shown to inhibit the activation of NF-κB induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells.[17] Furthermore, the related compound 3,7-dihydroxy-1,9-dimethyldibenzofuran was found to inhibit RANKL-induced osteoclast differentiation in bone marrow macrophages, a process critically dependent on the NF-κB pathway.[17] This suggests a potential therapeutic application for diorcinols in bone diseases characterized by excessive bone resorption, such as osteoporosis.
Antioxidant Activity
As phenolic compounds, diorcinols are presumed to possess antioxidant properties.[18] The phenolic hydroxyl groups can act as hydrogen donors to neutralize free radicals, thereby mitigating oxidative stress.[18] This activity is a common feature of natural phenols and contributes to their protective effects against various pathologies.[19]
Enzyme Inhibitory Activity
The ability of natural products to inhibit enzymes is a cornerstone of drug discovery.[20][21] While specific enzyme inhibition targets for most diorcinols are not yet fully characterized, the general class of fungal metabolites has shown activity against enzymes like sirtuins.[5] The structural features of diorcinols make them plausible candidates for inhibiting various enzymes, such as cholinesterases, tyrosinase, or metabolic enzymes like α-amylase and α-glucosidase, though further specific research is required.[20][22][23]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound compounds.
Cytotoxicity Assay (CCK-8 Method)
This protocol is adapted from the methodology used to assess the cytotoxicity of this compound N.[6]
-
Cell Culture: Human tumor cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound compound (e.g., 3.125 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation & Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450-490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. IC50 values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Micro-broth Dilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound compounds.[7]
-
Inoculum Preparation: A suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The this compound compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For fungi, the MIC80 (80% inhibition) may be determined spectrophotometrically.[12]
Fungal ROS Accumulation Assay
This protocol, adapted from studies on this compound D, measures the generation of intracellular ROS.[12]
-
Cell Preparation: C. albicans cells are grown to the mid-log phase, harvested, washed, and resuspended in PBS to a density of 1 x 10^7 cells/mL.
-
Probe Loading: The cells are incubated with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Compound Treatment: The cells are then treated with the this compound compound at its MIC or other relevant concentrations.
-
Measurement: The fluorescence intensity is measured immediately and at various time points using a spectrofluorometer or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion and Future Directions
This compound compounds represent a structurally diverse and biologically active class of natural products. The existing body of research demonstrates their significant potential, particularly as anticancer and antifungal agents. The fungicidal mechanism of this compound D, involving membrane disruption and ROS accumulation, provides a compelling model for the development of new antifungal drugs to combat resistant pathogens. Similarly, the potent cytotoxicity of various diorcinols against a range of cancer cell lines warrants further investigation into their specific molecular targets and signaling pathways.
Future research should focus on:
-
Total Synthesis and Analogue Development: The total synthesis of promising diorcinols will enable the creation of analogues with improved potency, selectivity, and pharmacokinetic properties.[4]
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for anticancer and anti-inflammatory activities is crucial for rational drug design.
-
In Vivo Efficacy and Toxicity: Promising compounds must be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Exploring Synergistic Combinations: Investigating the synergistic effects of diorcinols with existing drugs, such as the observed synergy between this compound D and fluconazole, could lead to more effective combination therapies.[1]
References
- 1. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Anti‐MRSA Active Diorcinols and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Diorcinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diorcinol derivatives, a class of polyketide-derived diaryl ethers, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include antifungal, antibacterial, cytotoxic, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.[1][2][3] Traditional methods for the synthesis of these complex molecules often involve harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of catalysts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency, aligning with the principles of green chemistry.[4][5]
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of select this compound derivatives. It includes a copper-catalyzed diaryl etherification method and a catalyst-free nucleophilic aromatic substitution (SNAr) approach. Furthermore, it visualizes the general synthetic workflow and key biological signaling pathways associated with these compounds.
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of this compound derivatives, providing a clear comparison of different reaction conditions and outcomes.
Table 1: Microwave-Assisted Cu-Catalyzed Diaryl Etherification of Prenylated Diresorcinols [4]
| Entry | This compound Derivative | Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Diaryl Ether Intermediate (7a precursor) | Prenylated Phenol (5) + Methyl 2-iodo-4,6-dimethoxybenzoate (6a) | 10 mol% CuI / 10 mol% N-(2-fluorophenyl)picolinamide | 2 equiv. K₃PO₄ | CH₃CN | 120 | 30 min | 85 |
| 2 | Diaryl Ether Intermediate (7b precursor) | Prenylated Phenol (5) + Methyl 2-bromo-4,6-dimethoxybenzoate (6b) | 10 mol% CuI / 10 mol% N-(2-fluorophenyl)picolinamide | 2 equiv. K₃PO₄ | CH₃CN | 120 | 30 min | 88 |
Table 2: Microwave-Assisted Demethylation for the Synthesis of this compound I and Leotiomycene B [4]
| Entry | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | This compound I (1a) | Diaryl Ether (7a) | 1-dodecanethiol (3 equiv.), NaOH (6 equiv.) | NMP | 100 | 1.5 h | 83 |
| 2 | Leotiomycene B (1b) | Diaryl Ether (7b) | 1-dodecanethiol (3 equiv.), NaOH (6 equiv.) | NMP | 120 | 1 h | 75 |
Table 3: Catalyst-Free Microwave-Assisted SNAr Synthesis of Diaryl Ethers [6][7]
| Entry | Phenol | Aryl Halide | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Orcinol | 2,4-Dinitrofluorobenzene | K₂CO₃ | DMSO | Reflux | 5 | 95 |
| 2 | Resorcinol | 2,4-Dinitrofluorobenzene | K₂CO₃ | DMSO | Reflux | 5 | 98 |
Experimental Protocols
Protocol 1: Microwave-Assisted Cu-Catalyzed Synthesis of this compound I
This protocol is divided into two main steps: the copper-catalyzed diaryl etherification and the subsequent demethylation.
Step 1: Synthesis of the Diaryl Ether Intermediate [4]
-
To a 10 mL microwave vessel, add the prenylated phenol (1.0 equiv.), the aryl halide (e.g., methyl 2-iodo-4,6-dimethoxybenzoate) (1.0 equiv.), copper(I) iodide (CuI) (0.1 equiv.), and N-(2-fluorophenyl)picolinamide (0.1 equiv.).
-
Add potassium phosphate (K₃PO₄) (2.0 equiv.) and acetonitrile (CH₃CN) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the diaryl ether intermediate.
Step 2: Demethylation to Yield this compound I [4]
-
In a microwave vessel, dissolve the purified diaryl ether intermediate (1.0 equiv.) in N-methyl-2-pyrrolidone (NMP).
-
Add 1-dodecanethiol (3.0 equiv.) and sodium hydroxide (NaOH) (6.0 equiv.).
-
Seal the vessel and irradiate in the microwave reactor at 100 °C for 1.5 hours.
-
After cooling, quench the reaction with 1 N aqueous HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield this compound I.
Protocol 2: Catalyst-Free Microwave-Assisted SNAr Synthesis of a this compound Analog
This protocol describes a general method for the synthesis of diaryl ethers that can be adapted for this compound analogs.
-
In a microwave-safe vessel, combine the substituted orcinol or resorcinol derivative (1.0 equiv.), an electron-deficient aryl halide (e.g., 2,4-dinitrofluorobenzene) (1.0 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Place the vessel in a microwave reactor and irradiate at reflux temperature for 5-10 minutes.[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified diaryl ether.
Visualizations
Experimental Workflow
Biological Signaling Pathways
References
- 1. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst [organic-chemistry.org]
- 7. Microwave-assisted synthesis of diaryl ethers without catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Purity Diorcinol Extraction from Aspergillus versicolor
Abstract
Diorcinol and its derivatives, secondary metabolites produced by the fungus Aspergillus versicolor, have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2][3][4] This application note provides a comprehensive and detailed protocol for the laboratory-scale extraction and purification of this compound from Aspergillus versicolor cultures. The methodology covers fungal cultivation, solvent-based extraction of the crude metabolite mixture, and a multi-step chromatographic purification process to achieve high purity. This guide is intended for researchers, scientists, and drug development professionals working on natural product discovery and development.
Introduction
Aspergillus versicolor is a versatile fungus known to produce a wide array of bioactive secondary metabolites, including various diphenyl ethers like this compound.[1][2] These compounds are of significant interest to the pharmaceutical and agrochemical industries for their potential as lead compounds in drug discovery. The successful isolation of these target molecules is a critical first step in their evaluation and development.
This protocol outlines a robust and reproducible workflow for obtaining this compound from A. versicolor fermentation cultures. The procedure involves solid-phase fermentation, which often enhances the production of secondary metabolites, followed by systematic extraction and purification using a combination of column chromatography techniques.
Experimental Workflow
The overall experimental process for this compound extraction and purification is illustrated below. The workflow begins with the large-scale fermentation of Aspergillus versicolor, followed by extraction of the biomass and subsequent chromatographic purification to isolate the target compound.
Figure 1: Experimental workflow for the extraction and purification of this compound.
Materials and Reagents
-
Fungal Strain: Aspergillus versicolor (e.g., GXIMD 02518, ZLN-60)[2][5]
-
Media:
-
Potato Dextrose Agar (PDA)
-
Müller Hinton Broth (MB) or similar seed culture medium
-
Rice Solid Medium (e.g., 100g rice, 0.3g corn steep liquor, 3g artificial sea salt, 150mL H₂O per flask)[5]
-
-
Solvents (Analytical or HPLC Grade):
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Petroleum Ether
-
Acetonitrile (ACN)
-
Deionized Water
-
-
Chromatography Supplies:
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Reversed-Phase C18 Silica Gel
-
TLC Plates (Silica Gel 60 F₂₅₄)
-
Semi-preparative HPLC column (C18)
-
Detailed Experimental Protocol
Fungal Cultivation
-
Strain Activation: Culture the Aspergillus versicolor strain on Potato Dextrose Agar (PDA) plates. Incubate at 25-28°C for 7 days until sufficient sporulation is observed.[5]
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 100 mL of a suitable liquid seed medium (e.g., Müller Hinton Broth). Incubate at 25°C on a rotary shaker at 180 rpm for 3 days to generate a dense mycelial suspension.[5]
-
Large-Scale Fermentation:
Crude Extraction
-
Harvesting: After the incubation period, pool the entire fermented solid cultures from all flasks.
-
Solvent Extraction:
-
Macerate the solid culture and add ethyl acetate (EtOAc) at a ratio of approximately 3:1 (solvent volume:culture volume).
-
Perform the extraction three times to ensure exhaustive recovery of metabolites.[5] Agitate the mixture for at least 1-2 hours during each extraction.
-
-
Concentration: Combine the EtOAc extracts and filter to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a dark brown crude extract.[5]
Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dry-load the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel in petroleum ether.
-
Apply the loaded extract to the top of the column.
-
Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v), followed by chloroform-methanol gradients if necessary.[7]
-
Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound (this compound) based on their TLC profiles.
-
-
Sephadex LH-20 Chromatography (Size Exclusion):
-
Dissolve the pooled, semi-purified fractions in a minimal amount of methanol or a 1:1 chloroform-methanol mixture.
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.[7][8]
-
Elute isocratically and collect fractions. This step is effective for removing pigments and other high molecular weight impurities.
-
Combine the this compound-containing fractions as identified by TLC analysis.
-
-
Semi-Preparative HPLC (Final Purification):
-
Further purify the sample using a semi-preparative HPLC system equipped with a C18 column.
-
A typical mobile phase is an isocratic or shallow gradient mixture of acetonitrile and water (e.g., 53% CH₃CN–H₂O).[5]
-
Set the flow rate to approximately 2-3 mL/min and monitor the elution profile with a UV detector (e.g., at 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound and confirm its identity and purity using analytical techniques such as NMR and MS.
-
Data Presentation
The following table summarizes typical quantitative data associated with the this compound extraction process, compiled from representative literature.[5]
| Parameter | Value | Unit | Notes |
| Cultivation | |||
| Total Solid Medium (Rice) | 10 | kg | Based on 100 flasks of 100g rice each. |
| Incubation Time | 30 | days | |
| Incubation Temperature | ~25 | °C | Room Temperature |
| Extraction | |||
| Extraction Solvent | Ethyl Acetate | - | |
| Crude Extract Yield | 168 | g | Yield from 10 kg of solid medium. |
| Purification | |||
| Silica Column Elution | Pet. Ether / EtOAc | - | Stepwise gradient. |
| Sephadex LH-20 Elution | CHCl₃ / MeOH (1:1) | - | Isocratic elution. |
| HPLC Mobile Phase | 53% ACN in H₂O | % v/v | Isocratic elution for final purification. |
| Final Yield | |||
| Purified this compound | 4.4 | mg | Yield from 168g of crude extract.[5] |
Logical Relationships in Purification
The purification strategy relies on the sequential application of chromatographic techniques that separate molecules based on different chemical properties. This multi-step approach is essential for isolating a single compound from a complex biological extract.
Figure 2: Logic diagram of the multi-step purification strategy.
Conclusion
The protocol detailed in this application note provides a reliable method for the extraction and purification of this compound from Aspergillus versicolor. By following this systematic approach, researchers can consistently obtain high-purity material suitable for structural elucidation, bioactivity screening, and further pre-clinical development. The combination of solid-state fermentation and multi-modal chromatography is key to successfully isolating this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Diorcinols B-E, new prenylated diphenyl ethers from the marine-derived fungus Aspergillus versicolor ZLN-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two New Chromone Derivatives from a Marine Algicolous Fungus Aspergillus versicolor GXIMD 02518 and Their Osteoclastogenesis Inhibitory Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of an Endophytic Fungus Aspergillus versicolor DYSJ3 from Aphanamixis grandifolia Blume against Colletotrichum musae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary Metabolites from an Algicolous Aspergillus versicolor Strain - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diorcinol in Antifungal Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diorcinols are a class of naturally occurring diphenyl ether derivatives, primarily isolated from various fungi, including endolichenic and marine-derived species.[1][2] These compounds have garnered scientific interest due to their diverse biological activities, which include antibacterial, cytotoxic, and notably, antifungal properties.[2][3] This application note provides a detailed overview of the use of diorcinols, with a specific focus on Diorcinol D, in antifungal activity assays. It includes quantitative data on antifungal efficacy, detailed experimental protocols for key assays, and visualizations of the proposed mechanism of action and experimental workflows.
This compound D, in particular, has demonstrated potent fungicidal activity against clinically relevant Candida species.[4][5] Its mechanism of action involves the disruption of the fungal cytoplasmic membrane and the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[4][5][6] Furthermore, this compound D has shown synergistic effects when combined with conventional antifungal drugs like fluconazole, suggesting its potential in combination therapies to combat drug resistance.[7][8]
This document serves as a practical guide for researchers investigating the antifungal potential of this compound and its derivatives, providing the necessary protocols and data presentation formats to facilitate further studies in the field of antifungal drug discovery.
Data Presentation
The antifungal activity of this compound D has been quantified against several Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Table 1: In Vitro Antifungal Activity of this compound D against Candida Species
| Fungal Strain | MIC₈₀ (mg/L) |
| Candida albicans (SC5314) | 8 |
| Candida krusei (CK3) | 32 |
| Candida tropicalis (CT2) | 16 |
| Candida glabrata (CG1) | 32 |
| Candida parapsilosis (CP1) | 16 |
| Data sourced from Li et al., 2015.[4][9] |
Mechanism of Action: this compound D
This compound D exerts its fungicidal effect through a multi-faceted mechanism primarily targeting the fungal cell's integrity and redox homeostasis. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action of this compound D against fungal cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of other this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synergistic and drug-resistant reversing effects of this compound D combined with fluconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicallabnotes.com [medicallabnotes.com]
Diorcinol as a Precursor for Novel Compound Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing diorcinol as a versatile precursor in the synthesis of novel compounds with potential therapeutic applications. This compound, a diphenyl ether, and its derivatives have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer properties. These notes offer a comprehensive guide, from synthetic methodologies to biological evaluation protocols, to facilitate further research and development in this promising area.
Synthetic Protocols for this compound Derivatives
The synthesis of novel compounds from this compound precursors often involves a series of key chemical transformations. The following protocols outline the general procedures for these steps. Researchers should note that specific reaction conditions may require optimization based on the desired final compound.
Core Synthesis: Diaryl Ether Formation
A crucial step in the synthesis of this compound and its analogs is the formation of the diaryl ether linkage. Palladium-catalyzed and copper-catalyzed cross-coupling reactions are commonly employed methods.
Protocol 1: Microwave-Assisted Copper-Catalyzed Diaryl Ether Synthesis
This protocol is adapted from a method for the cross-coupling of aryl halides and sterically hindered ortho-prenylated phenols.
Materials:
-
Aryl halide (1.0 eq)
-
Phenol derivative (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
N-(2-fluorophenyl)picolinamide (ligand) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a microwave reactor vessel, combine the aryl halide, phenol derivative, CuI, N-(2-fluorophenyl)picolinamide, and K₃PO₄.
-
Add acetonitrile as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diaryl ether.
Modification of the this compound Scaffold: Prenylation
Prenylation is a common modification to the this compound core that often enhances biological activity.
Protocol 2: Ortho-Prenylation of Phenols
This protocol describes a general strategy for the ortho-prenylation of phenolic compounds.
Materials:
-
Phenol derivative
-
Prenyl bromide
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., tetrahydrofuran, acetone)
Procedure:
-
Dissolve the phenol derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at 0°C and stir for 30 minutes.
-
Add prenyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection of Protecting Groups
In multi-step syntheses, protecting groups are often used for hydroxyl functionalities. The final step typically involves deprotection to yield the active compound.
Protocol 3: Demethylation of Aryl Methyl Ethers
This is a common deprotection step in the synthesis of many natural product analogs.
Materials:
-
Methylated this compound derivative
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the methylated this compound derivative in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add a solution of BBr₃ in dichloromethane dropwise.
-
Stir the reaction mixture at -78°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0°C and slowly quench with methanol, followed by water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by chromatography.
Biological Activity of this compound Derivatives
This compound and its synthesized analogs have shown promising activity against various biological targets. The following tables summarize some of the reported quantitative data.
Antifungal Activity of this compound D
This compound D has demonstrated potent fungicidal activity against several Candida species.
| Compound | Fungal Strain | MIC₈₀ (mg/L)[1][2][3] |
| This compound D | Candida albicans (SC5314) | 8 |
| Candida krusei (CK3) | 32 | |
| Candida tropicalis (CT2) | 16 | |
| Candida glabrata (CG1) | 32 | |
| Candida parapsilosis (CP1) | 16 | |
| Amphotericin B | Candida albicans (SC5314) | 0.5 |
| Candida krusei (CK3) | 1 | |
| Candida tropicalis (CT2) | 0.5 | |
| Candida glabrata (CG1) | 0.5 | |
| Candida parapsilosis (CP1) | 0.5 |
Antibacterial Activity of this compound Derivatives
Certain this compound analogs exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | MIC (mg L⁻¹)[4] |
| This compound D | S. aureus (MSSA) | 8 |
| S. aureus (MRSA) | 8 | |
| E. faecalis | 4 | |
| This compound I | S. aureus (MSSA) | 8 |
| S. aureus (MRSA) | 8 | |
| E. faecalis | 8 | |
| This compound J analog (2a) | S. aureus (MSSA) | 4 |
| S. aureus (MRSA) | 4 | |
| E. faecalis | 4 |
Anticancer Activity of this compound N
This compound N has shown inhibitory effects on various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| This compound N | A3 (Lymphoblastic leukemia) | Data not explicitly quantified in search results |
| Jurkat (Lymphoblastic leukemia) | Data not explicitly quantified in search results | |
| MCF-7 (Breast cancer) | Data not explicitly quantified in search results | |
| MDA-MB-231 (Breast cancer) | Data not explicitly quantified in search results | |
| DU-145 (Prostate cancer) | Data not explicitly quantified in search results | |
| PC-3 (Prostate cancer) | Data not explicitly quantified in search results | |
| A549 (Lung cancer) | Data not explicitly quantified in search results | |
| HCC827 (Lung cancer) | Data not explicitly quantified in search results | |
| HeLa (Cervical cancer) | Data not explicitly quantified in search results |
Experimental Protocols for Biological Assays
The following protocols are provided as a guide for evaluating the biological activity of newly synthesized this compound compounds.
Antifungal Susceptibility Testing
Protocol 4: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10³ cells/mL in RPMI-1640.
-
Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. Growth can be assessed visually or by measuring the optical density at 600 nm.
Assessment of Reactive Oxygen Species (ROS) Accumulation
Protocol 5: Flow Cytometry Analysis of Intracellular ROS
This protocol measures the generation of intracellular reactive oxygen species in fungal cells upon treatment with a test compound.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Sabouraud Dextrose (SD) medium
-
Test compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Grow fungal cells to the mid-logarithmic phase in SD medium.
-
Dilute the cells to a concentration of 1 x 10⁶ cells/mL in fresh SD medium.
-
Treat the cells with various concentrations of the test compound and incubate at 30°C for a specified time (e.g., 3 hours).
-
Add DCFH-DA to a final concentration of 40 mg/L and incubate in the dark for 30 minutes.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an accumulation of intracellular ROS.[1]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects through various mechanisms, including the disruption of cellular membranes and the induction of oxidative stress and apoptosis.
Antifungal Mechanism of this compound D
This compound D's fungicidal action against Candida albicans involves a multi-faceted attack on the fungal cell.[1][2][5] It disrupts the plasma membrane, leading to increased permeability and leakage of intracellular components.[1][2][5] Concurrently, it induces the accumulation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and further cellular damage.[1][2][5]
References
- 1. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of alternariol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Testing of Diorcinol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diorcinol, a naturally occurring phenolic compound, has demonstrated potential anticancer properties. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability and metabolic activity. This protocol is intended to guide researchers in obtaining reproducible and reliable data on the cytotoxic effects of this compound.
Mechanism of Action (Hypothesized)
While the precise anticancer mechanisms of all this compound variants are not fully elucidated, studies on related compounds suggest several potential pathways. This compound N has been observed to induce autophagy in cancer cells.[1] Another variant, this compound D, has been shown to exert its effects through the destruction of the cytoplasmic membrane and the accumulation of reactive oxygen species (ROS).[2] These findings suggest that this compound may induce cancer cell death through multiple mechanisms, making it a compound of interest for further investigation.
Data Presentation
The following tables summarize the cytotoxic effects of this compound N on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.
Table 1: IC50 Values of this compound N on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A3 | Lymphoblastic Leukemia | Data not specified in the source |
| Jurkat | Lymphoblastic Leukemia | Data not specified in the source |
| MCF-7 | Breast Cancer | Data not specified in the source |
| MDA-MB-231 | Breast Cancer | Data not specified in the source |
| DU-145 | Prostate Cancer | Data not specified in the source |
| PC-3 | Prostate Cancer | Data not specified in the source |
| A549 | Lung Cancer | Data not specified in the source |
| HCC827 | Lung Cancer | Data not specified in the source |
| HeLa | Cervical Cancer | Data not specified in the source |
Note: A research paper indicated inhibitory effects of this compound N on these nine cancer cell lines and mentioned the calculation of IC50 values, but did not provide the specific values in the accessible text.[1] Researchers should perform the described protocol to determine these values experimentally.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound cytotoxicity testing.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at an optimized density (typically 1 x 10^4 to 1.5 x 10^5 cells/mL) in a final volume of 100 µL of complete medium per well.[3]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[3]
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically <0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Visually confirm the formation of purple formazan precipitate under a microscope.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
-
Potential Signaling Pathway of this compound-Induced Cell Death
Based on existing literature, this compound may induce cell death through the induction of autophagy and the generation of reactive oxygen species (ROS). The following diagram illustrates a hypothesized signaling pathway.
Caption: Hypothesized signaling pathways of this compound in cancer cells.
Conclusion
This document provides a comprehensive protocol for the in vitro cytotoxicity testing of this compound on cancer cell lines using the MTT assay. Adherence to this detailed methodology will facilitate the generation of robust and comparable data. Further investigations are warranted to fully elucidate the molecular mechanisms underlying this compound's anticancer activities and to explore its therapeutic potential.
References
Application Notes: Measuring the Antimicrobial Activity of Diorcinol Against Plant Pathogens
Introduction
Diorcinol, a diphenyl ether derivative, has demonstrated notable antimicrobial properties. Specifically, this compound D has been shown to exert fungicidal action against human pathogens like Candida albicans by causing cytoplasm membrane destruction and promoting the accumulation of reactive oxygen species (ROS)[1][2]. Recent studies have also indicated its potential in agriculture, showing disease control efficacy against significant plant diseases such as rice blast, tomato late blight, and pepper anthracnose[3]. These findings underscore the potential of this compound as a novel antimicrobial agent for controlling plant pathogens.
This document provides detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial activity of this compound against a range of bacterial and fungal plant pathogens. The methodologies cover initial in vitro screening to determine direct inhibitory effects and subsequent in vivo assays to validate its efficacy in a plant host system.
Proposed Mechanism of Action
Based on existing research, this compound's primary mode of action involves compromising the integrity of the pathogen's cell membrane. This disruption leads to increased membrane permeability and the leakage of intracellular components. Concurrently, this compound treatment elevates intracellular ROS levels, leading to mitochondrial dysfunction and oxidative stress, which ultimately results in cell death[1][4]. This dual-action mechanism makes it a promising candidate for combating resistant pathogens.
Caption: Proposed mechanism of this compound's antifungal action.
Experimental Workflow
A tiered approach is recommended to efficiently screen and validate the antimicrobial potential of this compound. This workflow progresses from rapid, high-throughput in vitro assays to more complex in vivo studies that simulate field conditions.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method is a widely used preliminary test to qualitatively assess the antimicrobial activity of this compound against target plant pathogens[5].
Principle this compound solution is placed into a well punched into an agar medium previously inoculated with a test pathogen. As the compound diffuses into the agar, it creates a concentration gradient. If this compound is effective, a clear zone of growth inhibition will form around the well[6][7].
Materials
-
This compound stock solution (e.g., in DMSO)
-
Test pathogens (bacterial or fungal isolates)
-
Appropriate growth medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Sterile swabs or L-shaped spreaders
-
Solvent for this compound (e.g., DMSO, as a negative control)
-
Positive control (e.g., commercial bactericide or fungicide)
-
Incubator
Procedure
-
Prepare Inoculum:
-
Bacteria: Grow the bacterial strain in broth to a turbidity matching the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[5].
-
Fungi: Prepare a spore suspension (10⁶ spores/mL) from a fresh culture.
-
-
Plate Inoculation: Using a sterile swab, evenly spread the prepared inoculum over the entire surface of the agar plates[7]. For fungi, the spore suspension can also be mixed with molten agar before pouring.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer[5].
-
Application of this compound: Add a defined volume (e.g., 50-100 µL) of the this compound test solution into each well. Also, add the solvent control and a positive control to separate wells on the same plate[5].
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound. Incubate the plates under conditions suitable for the test pathogen (e.g., 25-28°C for fungi, 37°C for bacteria) for 24-72 hours[6].
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Protocol 2: Broth Microdilution Assay
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of an antimicrobial agent[6][8].
Principle Two-fold serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test pathogen. The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism after incubation[6].
Caption: Workflow for the Broth Microdilution Assay.
Materials
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate liquid medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)[5][9]
-
Test pathogen inoculum, standardized as per CLSI guidelines[8]
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Positive and negative controls
Procedure
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:1 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column. This creates a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Controls: Include wells for a positive control (pathogen with no this compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized pathogen inoculum to each well (except the negative control), bringing the final volume to 200 µL. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10⁵ CFU/mL for fungi[10][11].
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration (e.g., 35°C for 24-48h)[9].
-
MIC Determination: The MIC is the lowest concentration of this compound at which no turbidity (or pellet formation for fungi) is observed. This can be assessed visually or with a plate reader at 600 nm[12].
-
MFC/MBC Determination: To determine the MFC/MBC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spread the aliquot onto a fresh, drug-free agar plate. Incubate the plates until growth is visible in the control. The MFC/MBC is the lowest concentration that results in no colony growth on the agar plate[11].
Protocol 3: Detached Leaf Assay
This in vivo method assesses the ability of this compound to protect plant tissue from pathogenic infection[13]. It is a rapid and non-destructive way to screen for efficacy[14][15].
Principle Healthy leaves are detached from a host plant, treated with this compound, and then inoculated with the pathogen. The development of disease symptoms (e.g., lesions, necrosis) is monitored over time and compared to untreated controls[13][16].
Materials
-
Healthy, young, fully expanded leaves from a susceptible host plant[17]
-
This compound test solutions at various concentrations
-
Pathogen inoculum (spore suspension or bacterial culture)
-
Sterile water
-
Petri dishes or trays lined with moist filter paper
-
Fine-mist sprayer or micropipette
-
Growth chamber with controlled light, temperature, and humidity
Procedure
-
Leaf Collection: Detach healthy leaves from the host plant. Wash them gently with sterile distilled water and pat dry[17].
-
Treatment Application (Protective Assay):
-
Spray the leaves with the this compound solutions until runoff or apply a specific volume to a defined area on the leaf surface.
-
Control leaves should be treated with a solution containing only the solvent.
-
Allow the leaves to air dry in a sterile environment.
-
-
Inoculation:
-
Place the treated leaves in a humid chamber (e.g., Petri dish with wet filter paper).
-
Apply a small droplet (e.g., 10 µL) of the pathogen inoculum onto the center of each leaf. Alternatively, a small agar plug from an active fungal culture can be placed on the leaf surface[18].
-
For a curative assay, the inoculation step is performed 24 hours before the treatment with this compound.
-
-
Incubation: Incubate the plates in a growth chamber with appropriate conditions (e.g., 25°C, high humidity, 12h photoperiod) for 3-7 days[18].
-
Data Collection:
-
Measure the diameter of the resulting lesions daily.
-
Alternatively, use a disease severity scoring scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
Calculate the percentage of disease control efficacy compared to the untreated control.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation[19][20].
Table 1: In Vitro Antimicrobial Activity of this compound by Agar Well Diffusion
| Test Pathogen | This compound Conc. (µg/mL) | Zone of Inhibition (mm) ± SD | Positive Control (Inhibition, mm) |
|---|---|---|---|
| Botrytis cinerea | 100 | 18.5 ± 1.2 | 25.1 ± 0.8 (Fungicide X) |
| Fusarium oxysporum | 100 | 15.2 ± 0.9 | 22.4 ± 1.1 (Fungicide X) |
| Xanthomonas oryzae | 100 | 22.1 ± 1.5 | 28.3 ± 1.0 (Streptomycin) |
| Ralstonia solanacearum| 100 | 20.8 ± 1.3 | 26.5 ± 0.9 (Streptomycin) |
Table 2: MIC and MFC/MBC Values of this compound by Broth Microdilution
| Test Pathogen | MIC (µg/mL) | MFC/MBC (µg/mL) |
|---|---|---|
| Botrytis cinerea | 16 | 32 |
| Fusarium oxysporum | 32 | 64 |
| Xanthomonas oryzae | 8 | 16 |
| Ralstonia solanacearum| 16 | 16 |
Table 3: Efficacy of this compound in Detached Leaf Assay (Protective)
| Test Pathogen | Host Plant | This compound Conc. (µg/mL) | Lesion Diameter (mm) ± SD (at 5 dpi) | Disease Control Efficacy (%) |
|---|---|---|---|---|
| Phytophthora infestans | Tomato | 0 (Control) | 15.8 ± 2.1 | 0% |
| 125 | 8.2 ± 1.5 | 48.1% | ||
| 250 | 3.1 ± 0.9 | 80.4% | ||
| Magnaporthe oryzae | Rice | 0 (Control) | 12.5 ± 1.8 | 0% |
| 125 | 7.9 ± 1.1 | 36.8% |
| | | 250 | 4.5 ± 0.7 | 64.0% |
References
- 1. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 16. Arabidopsis thaliana detached leaf assay for the disease assessment of Fusarium graminearum infection [protocols.io]
- 17. ars.usda.gov [ars.usda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative and qualitative evaluation of antimicrobial usage: the first step for antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antibiofilm Effects of Diorcinol on Stenotrophomonas maltophilia
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the antibiofilm properties of Diorcinol and its derivatives against the opportunistic pathogen Stenotrophomonas maltophilia. S. maltophilia is a multidrug-resistant bacterium known for its ability to form biofilms, contributing to persistent infections, particularly in clinical settings.[1][2][3] Diorcinols, a class of natural compounds, have demonstrated significant potential in inhibiting and disrupting these resilient biofilms.[1][2][3]
Recent studies have shown that certain Diorcinols can reduce S. maltophilia biofilm thickness by up to 85% ± 15% and are also effective against mature biofilms.[1][2][3] The mechanism of action appears to involve the differential regulation of genes associated with iron transport, general metabolism, and membrane biosynthesis.[1][2] Structural features of this compound, such as the presence of a prenyl group, have been identified as potentially crucial for their potent antibiofilm effects.[1][2][3]
These application notes and protocols describe standard methodologies to quantify the antibiofilm efficacy of this compound, visualize its impact on biofilm architecture, and investigate the underlying molecular mechanisms.
Data Presentation
Table 1: Summary of Quantitative Antibiofilm Effects of Diorcinols on S. maltophilia
| This compound Derivative | S. maltophilia Strain(s) | Concentration (µg/mL) | Biofilm Inhibition (%) | Effect on Mature Biofilm | Reference |
| This compound I | K279a, 454 | 100 | Significant reduction | Kills cells but does not disperse K279a biofilm; no effect on 454 | [4] |
| This compound D | K279a, SKK55, 454 | 100 | Significant reduction | Reduces biofilm thickness and alters architecture | [4][5] |
| Verticilatin | K279a, SKK55, 454 | 100 | Significant reduction | Reduces biofilm thickness and alters architecture | [4][5] |
Note: This table is a representative summary based on available data. Researchers should generate their own quantitative data for specific this compound compounds and S. maltophilia strains.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).
Materials:
-
S. maltophilia strain(s) of interest
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Prepare a bacterial suspension of S. maltophilia in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial twofold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). If a solvent like DMSO is used, include a solvent control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration with no visible growth.
-
For MBC determination, plate 10 µL from each well that shows no visible growth onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
S. maltophilia strain(s)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) medium
-
This compound stock solution
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% (v/v) Ethanol
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare a bacterial suspension of S. maltophilia and dilute it as described in the MIC protocol.
-
Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of twofold serial dilutions of this compound in the appropriate growth medium to the wells.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently discard the planktonic cells and wash the wells three times with 200 µL of PBS.
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the control.
Mature Biofilm Eradication Assay
This protocol assesses the ability of this compound to disrupt pre-formed, mature biofilms.
Materials:
-
Same as the Biofilm Inhibition Assay.
Protocol:
-
Grow S. maltophilia biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 1-5, without the addition of this compound).
-
After 24-48 hours of incubation, gently remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the mature biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method described above (steps 6-13 of the Biofilm Inhibition Assay).
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Analysis
CLSM provides a visual representation of the biofilm structure and cell viability in the presence of this compound.
Materials:
-
S. maltophilia strain(s)
-
Growth medium
-
This compound
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and Propidium Iodide)
-
Confocal microscope
Protocol:
-
Grow S.maltophilia biofilms on glass-bottom dishes in the presence or absence of this compound at a sub-inhibitory concentration for 24-48 hours.
-
For mature biofilm analysis, grow the biofilms for 24 hours before adding this compound and incubating for a further 24 hours.
-
Gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark.
-
Gently wash the stained biofilms with PBS.
-
Immediately visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Analyze the images for changes in biofilm thickness, cell density, and the ratio of live to dead cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound's antibiofilm activity.
Caption: this compound may interfere with DSF quorum sensing in S. maltophilia.
Stenotrophomonas maltophilia's biofilm formation is significantly regulated by a quorum-sensing system mediated by the Diffusible Signal Factor (DSF).[6][7][8] This cell-to-cell communication pathway, governed by the rpf gene cluster, controls the expression of various virulence factors, including those essential for biofilm development and maturation.[8][9][10] The rpfF gene encodes the synthase for the DSF signal molecule.[8] This signal is then perceived by a two-component system, RpfC/RpfG, which in turn regulates the downstream genes responsible for biofilm formation.[8] Investigating the effect of this compound on the expression of genes within the rpf cluster could provide valuable insights into its mechanism of action.
References
- 1. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Quorum Sensing Signaling and Quenching in the Multidrug-Resistant Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A guide to Stenotrophomonas maltophilia virulence capabilities, as we currently understand them [frontiersin.org]
- 9. Genetic Variants of the DSF Quorum Sensing System in Stenotrophomonas maltophilia Influence Virulence and Resistance Phenotypes Among Genotypically Diverse Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Genetic Variants of the DSF Quorum Sensing System in Stenotrophomonas maltophilia Influence Virulence and Resistance Phenotypes Among Genotypically Diverse Clinical Isolates [frontiersin.org]
Troubleshooting & Optimization
Diorcinol Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Diorcinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthetic protocols.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and its precursors.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TS-01 | Low yield in the Pd-catalyzed diaryl ether coupling step. | 1. Catalyst deactivation: The Palladium catalyst can be sensitive to air and moisture. 2. Poor ligand choice: The ligand may not be optimal for the specific substrates. 3. Substrate reactivity: Electron-rich phenols or electron-deficient aryl halides can be less reactive. 4. Incomplete reaction: Reaction may not have reached completion. | 1. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. For sterically hindered substrates, consider using bulky biarylphosphine ligands. 3. Increase the reaction temperature or time. Monitor the reaction by TLC or LC-MS to confirm completion. 4. Consider using a more reactive aryl halide (e.g., iodide instead of bromide). |
| TS-02 | Multiple unidentified side products in the prenylation step. | 1. Lack of regioselectivity: Prenylation can occur at multiple positions on the aromatic ring. 2. Formation of phenoxy radicals: This can lead to undesired coupling products. 3. Isomerization of the prenyl group: The double bond in the prenyl group can migrate. | 1. Use a directing group on the phenol to favor prenylation at a specific position. 2. Employ milder reaction conditions (lower temperature, less reactive prenylating agent). 3. Add a radical scavenger to the reaction mixture. 4. Use a catalyst system known to promote high regioselectivity. |
| TS-03 | Incomplete demethylation of the methyl ether precursor. | 1. Harsh reaction conditions are required: Aryl methyl ethers are notoriously stable. 2. Reagent stoichiometry: Insufficient demethylating agent was used. 3. Reaction time: The reaction may not have been allowed to proceed for long enough. | 1. Use a strong Lewis acid like Boron Tribromide (BBr₃). Be aware that BBr₃ is highly reactive and requires careful handling. 2. Consider alternative, milder methods such as using thiolates in a polar aprotic solvent. 3. Ensure at least a stoichiometric amount of the demethylating agent is used, and consider using an excess. 4. Monitor the reaction progress carefully by TLC or LC-MS. |
| TS-04 | Difficulty in purifying the final this compound product. | 1. High polarity of the product: this compound contains multiple hydroxyl groups, making it quite polar. 2. Presence of polar impurities: Side products from the synthesis may have similar polarity to the desired product. | 1. Use a polar stationary phase for column chromatography (e.g., silica gel) with a gradient elution of a polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). 2. Consider reverse-phase chromatography (C18) if normal phase is ineffective. 3. Recrystallization from an appropriate solvent system can be a highly effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for a multi-step synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route. A multi-step synthesis involving several transformations will inherently have a lower overall yield compared to a more convergent approach. For example, a lengthy synthesis might have an overall yield in the low single digits, while a highly optimized, convergent synthesis could achieve a much higher overall yield. It is crucial to optimize each step to maximize the final output.
Q2: How can I improve the synthesis of the required precursors?
A2: The synthesis of precursors is a critical stage where yield can be significantly impacted. For instance, the preparation of a key bromo-orcinol derivative via a four-step literature procedure resulted in a 56% yield. A more direct bromination of monomethyl orcinol using LiBr and (nBu₄N)₂S₂O₈ as an oxidant can provide the desired product in a single step with a 45% yield, which can be a more efficient route despite the moderate yield in that single step.[1]
Q3: Are there more modern, higher-yielding methods for the key diaryl ether formation step?
A3: Yes, modern catalytic systems can significantly improve the yield of the diaryl ether coupling. For instance, a microwave-assisted copper-catalyzed diaryletherification has been reported to produce this compound I in an 83% yield. This method offers advantages such as shorter reaction times and operational simplicity.
Q4: What are the key considerations for the purification of this compound and its intermediates?
A4: this compound and its hydroxylated precursors are polar compounds. Purification typically involves chromatographic techniques. Normal phase silica gel column chromatography is commonly used. For challenging separations, octadecylsilyl (ODS) column chromatography or Sephadex LH-20 can be employed. High-performance liquid chromatography (HPLC) is often used for the final purification to obtain highly pure material.
Experimental Protocols
Protocol 1: Microwave-Assisted Copper-Catalyzed Synthesis of this compound I
This protocol describes a highly efficient, one-step synthesis of the diaryl ether bond.
Reaction Scheme: (Aryl Halide) + (ortho-Prenylated Phenol) --[CuI, Ligand, Base, Microwave]--> this compound I
Experimental Details:
| Parameter | Value |
| Catalyst | Copper(I) Iodide (CuI) |
| Ligand | N-(2-fluorophenyl)picolinamide |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 120 °C |
| Reaction Time | 0.5 hours |
| Heating Method | Microwave Irradiation |
| Reported Yield | 83% |
Purification: The crude product is purified by SiO₂ column chromatography to afford this compound I as a yellow oil.
Protocol 2: Multi-step Total Synthesis Approach
A representative multi-step synthesis involves the following key transformations. Quantitative data for each step should be carefully recorded and optimized.
-
Monodemethylation of a Dimethyl Orcinol Precursor: This step is crucial for differentiating the two hydroxyl groups.
-
Prenylation: Introduction of the prenyl group onto the phenolic ring.
-
Diaryl Ether Coupling: Formation of the central ether linkage, often via a Palladium-catalyzed reaction.
-
Deprotection: Removal of any protecting groups to yield the final this compound product.
Researchers should meticulously monitor each step by TLC or LC-MS and purify intermediates as needed to ensure the highest possible overall yield.
Visualizations
Caption: A generalized workflow for the multi-step synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with Diorcinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Diorcinol in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve common solubility problems with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in my aqueous buffer. | This compound, like many phenolic compounds, has low intrinsic aqueous solubility. | 1. Increase Mixing/Agitation: Ensure vigorous and prolonged stirring or vortexing. Sonication can also be effective in breaking down aggregates and enhancing dissolution. 2. Gentle Heating: Cautiously warm the solution. Note that excessive heat may degrade the compound. 3. pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Since this compound is weakly acidic, increasing the pH of the buffer (e.g., to pH 8 or 9) can deprotonate the hydroxyl groups, forming a more soluble phenolate salt. Perform a small-scale pilot experiment to determine the optimal pH without compromising compound stability or experimental conditions.[1] 4. Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. Common co-solvents include DMSO, ethanol, and methanol.[2][3] |
| My this compound solution is cloudy or has visible precipitate. | The concentration of this compound has exceeded its solubility limit in the current solvent system. | 1. Dilute the Solution: If your experimental design allows, decrease the final concentration of this compound. 2. Increase the Percentage of Co-solvent: If you are already using a co-solvent, a modest increase in its percentage can improve solubility. Be mindful of the co-solvent's potential impact on your experimental system. 3. Filter the Solution: If a small amount of undissolved material persists, you can filter the solution through a 0.22 µm or 0.45 µm syringe filter to obtain a clear, saturated solution. The concentration of this filtered solution will represent the solubility limit under those conditions. |
| This compound precipitates out of solution after initial dissolution. | A change in conditions (e.g., temperature change, addition to a different buffer system) has caused the solubility limit to be exceeded. | 1. Maintain Consistent Temperature: Ensure that the temperature of your stock solution and final experimental medium are similar. 2. Pre-dissolve in a Higher Percentage of Co-solvent: Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing to facilitate rapid dispersion and minimize precipitation.[4][5] 3. Evaluate Buffer Compatibility: Components of your experimental buffer (e.g., salts, proteins) may be interacting with this compound and reducing its solubility. Test the solubility in simpler buffer systems to identify potential incompatibilities. |
| I am unsure which solvent to use for my stock solution. | The choice of solvent can significantly impact the final concentration and stability of your this compound stock. | 1. Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds, including those that are poorly soluble in water.[6][7][8] It is a common choice for preparing high-concentration stock solutions for in vitro assays.[9] 2. Ethanol: As a polar protic solvent, ethanol is another effective choice for dissolving phenolic compounds and is often well-tolerated in biological systems at low final concentrations.[10] 3. Prepare a Fresh Solution: For optimal results, it is always recommended to prepare solutions fresh for each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
| Solvent System | Temperature (°C) | pH | Maximum Solubility (µg/mL) | Maximum Solubility (µM) |
| Deionized Water | 25 | 7.0 | Record Your Data | Record Your Data |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Example: < 10 | Example: < 41 |
| PBS with 1% DMSO | 25 | 7.4 | Example: 50 | Example: 205 |
| PBS with 5% DMSO | 25 | 7.4 | Example: 250 | Example: 1024 |
| Deionized Water | 37 | 7.0 | Record Your Data | Record Your Data |
| PBS | 37 | 7.4 | Record Your Data | Record Your Data |
| DMEM + 10% FBS | 37 | 7.4 | Record Your Data | Record Your Data |
Note: The molecular weight of this compound (C14H14O3) is approximately 246.26 g/mol .
Q2: How does pH affect the solubility of this compound?
A2: this compound contains phenolic hydroxyl groups, which are weakly acidic. In alkaline conditions (higher pH), these groups can deprotonate to form phenolate ions. These ions have a greater affinity for water than the neutral molecule, thus increasing solubility. Conversely, in acidic to neutral pH, this compound will be in its less soluble, protonated form.[1]
Q3: What is a co-solvent and how does it work?
A3: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[2] Co-solvents like DMSO or ethanol work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar or weakly polar molecules like this compound to dissolve.[2]
Q4: Can I use surfactants to improve this compound solubility?
A4: Yes, surfactants can be used to enhance the solubility of poorly water-soluble drugs.[2] Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate non-polar molecules like this compound, effectively increasing their concentration in the bulk aqueous phase. Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100. The choice and concentration of surfactant should be carefully considered as they can interfere with certain biological assays.
Q5: Are there any other advanced methods to improve solubility?
A5: For drug development applications, several advanced techniques can be employed to enhance the solubility and bioavailability of compounds like this compound. These include the formation of inclusion complexes with cyclodextrins, creating solid dispersions, and nanosuspension technologies which increase the surface area for dissolution.[11][12]
Experimental Protocol: Determining this compound Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" thermodynamic or equilibrium shake-flask method to determine the solubility of this compound in a chosen aqueous buffer.[13][14]
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO, if required)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step removes any remaining undissolved microparticles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve of this compound in the same solvent system must be prepared for accurate quantification.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that specific solvent system at the tested temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Diorcinol Separation in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Diorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the separation and analysis of this compound and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A good starting point for this compound analysis is a reversed-phase HPLC method. Based on available literature, a semi-preparative method has been successfully used, which can be adapted for analytical purposes.[1]
Experimental Protocol: Initial HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | C18 ODS (Octadecylsilane) |
| Mobile Phase | 53% Acetonitrile in Water |
| Flow Rate | 2 mL/min (for semi-preparative, may need optimization for analytical scale) |
| Detection | UV (Wavelength to be optimized based on this compound's UV spectrum) |
| Retention Time | Approximately 24 minutes (on a semi-preparative column)[1] |
This initial method can be optimized for analytical-scale separations by adjusting the flow rate, gradient, and column dimensions to achieve sharper peaks and shorter run times.
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors. For phenolic compounds like this compound, interactions with the silica backbone of the column are a frequent cause.
Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups on the column packing. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Contaminated Column | Flush the column with a strong solvent, or if necessary, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form. |
Q3: I am observing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are unexpected peaks that appear in a chromatogram and can originate from various sources.
Troubleshooting Ghost Peaks
| Potential Source | Recommended Action |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use. |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler method, using a strong solvent. |
| Bleed from Previous Injections | Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are present. If so, flush the entire system. |
| Degradation of this compound | Investigate the stability of this compound in the chosen sample solvent and mobile phase. Consider conducting forced degradation studies to identify potential degradation products.[2][3][4] |
Troubleshooting Guide
This section provides a more in-depth guide to resolving common problems you may encounter during the HPLC analysis of this compound.
Problem 1: Poor Resolution Between this compound and Related Compounds
Poor resolution can be due to co-eluting impurities or isomers. This compound has several related structures, such as other this compound derivatives, which may be present in the sample.[5]
Workflow for Improving Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase:
-
Organic Solvent Ratio: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.
-
Solvent Type: If using acetonitrile, try switching to methanol, or vice versa. Different solvents can offer different selectivities for phenolic compounds.
-
pH: For ionizable compounds like this compound, adjusting the mobile phase pH can significantly impact retention and selectivity.
-
-
Change Column Type:
-
If optimizing the mobile phase on a C18 column is unsuccessful, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic compounds.
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes improve resolution by increasing retention, while higher temperatures can improve efficiency but may decrease retention.
-
Problem 2: Retention Time Shifts
Inconsistent retention times can make peak identification and quantification unreliable.
Troubleshooting Retention Time Shifts
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase accurately and consistently. Use a volumetric flask and ensure thorough mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Pump Issues (Flow Rate Fluctuation) | Check for leaks in the pump and ensure proper pump maintenance. Degas the mobile phase to prevent air bubbles. |
| Column Degradation | Over time, the stationary phase of the column can degrade. If retention times consistently decrease and peak shapes worsen, it may be time to replace the column. |
Problem 3: Split Peaks
Split peaks can indicate a problem with the column inlet or the injection process.
Workflow for Troubleshooting Split Peaks
Caption: A systematic approach to diagnosing and resolving split peaks.
Detailed Steps:
-
Inspect Column Inlet: A blocked or partially blocked inlet frit is a common cause of split peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit.
-
Review Injection Parameters:
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Injection Volume: A very large injection volume can lead to peak splitting. Try reducing the injection volume.
-
Stability of this compound and Forced Degradation
Understanding the stability of this compound is crucial for developing a robust, stability-indicating HPLC method. Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][3][4]
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents/Conditions |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Heating the solid drug substance |
| Photodegradation | Exposing the drug substance to UV and visible light |
By analyzing the stressed samples, you can identify the retention times of any degradation products and ensure your HPLC method can separate them from the parent this compound peak. This is essential for accurate quantification of this compound in stability studies and in the presence of impurities.
References
Technical Support Center: Optimizing Reaction Conditions for Diorcinol Derivatization
Welcome to the technical support center for Diorcinol derivatization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, a biphenolic compound, is relatively polar and non-volatile. Derivatization is essential to reduce its polarity, increase volatility, and enhance thermal stability.[1][2][3] This is a crucial step for analysis by gas chromatography-mass spectrometry (GC-MS) to ensure the compound can be vaporized without decomposition and travels through the GC column to be detected.[2][3] For high-performance liquid chromatography (HPLC), derivatization can improve peak shape and enhance the detection response.
Q2: What are the most common derivatization methods for phenolic compounds like this compound?
A2: The most common methods for derivatizing phenolic hydroxyl groups are silylation and acylation.[1][4]
-
Silylation: This method replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) group.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][5]
-
Acylation: This involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl groups. Acetic anhydride is a frequently used reagent for this purpose.[4][5]
Q3: How do I choose between silylation and acylation?
A3: The choice depends on your analytical method and specific requirements.
-
Silylation is widely used for GC-MS analysis as it effectively increases volatility.[6] Silyl derivatives are generally easy to prepare.
-
Acylation can also be used for GC-MS and is a good alternative if silylation proves problematic. Acyl derivatives can sometimes offer better stability. For HPLC analysis, acylation can be used to introduce a chromophore to enhance UV detection.
Q4: What are the critical parameters to control during derivatization?
A4: Key parameters to optimize include reaction temperature, reaction time, reagent-to-sample ratio, and the choice of solvent. Temperature and pH have been identified as some of the most important factors affecting derivatization yield.[7][8] It is also crucial to ensure anhydrous (dry) conditions, especially for silylation, as silylating reagents are sensitive to moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Presence of moisture: Silylating reagents are highly sensitive to water. 2. Incorrect reagent-to-sample ratio: Insufficient derivatizing agent will lead to incomplete reaction. 3. Suboptimal reaction temperature or time: The reaction may not have gone to completion. 4. Degradation of the analyte or derivative. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Evaporate the sample to dryness before adding the derivatization reagent.[2] 2. Increase the amount of derivatizing reagent. A mass ratio of 10:1 (reagent to sample) can be a good starting point.[9] 3. Optimize the reaction temperature and time based on the chosen method (see tables below). For example, silylation with BSTFA can be performed at 70-80°C for 30-45 minutes.[2][10] 4. Check the stability of your compound under the reaction conditions. Consider a milder derivatization method if necessary. |
| Multiple peaks for this compound derivative in chromatogram | 1. Incomplete derivatization: Both mono- and di-substituted derivatives may be present. 2. Formation of isomers. 3. Side reactions. | 1. Increase the reaction time, temperature, or amount of derivatizing reagent to drive the reaction to completion.[1] 2. This is less common for simple derivatization of hydroxyl groups but can occur. Review the literature for similar compounds. 3. Ensure the purity of your reagents and sample. |
| Peak tailing in GC-MS analysis | 1. Incomplete derivatization: Free hydroxyl groups can interact with the GC column. 2. Active sites on the GC column. | 1. Re-optimize the derivatization procedure to ensure complete reaction. 2. Use a deactivated GC column or perform column maintenance. |
| Derivative is not stable | 1. Hydrolysis of the derivative: Silyl ethers can be susceptible to hydrolysis. 2. Thermal degradation in the GC injector. | 1. Analyze the sample as soon as possible after derivatization. Store derivatized samples under anhydrous conditions.[7][8] 2. Optimize the GC injector temperature. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions for the derivatization of phenolic compounds, which can be adapted for this compound.
Table 1: Silylation of Phenolic Compounds for GC-MS Analysis
| Parameter | BSTFA (+TMCS) | MSTFA |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% Trimethylchlorosilane) | N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Solvent | Pyridine, Acetonitrile, or neat | Pyridine or neat |
| Temperature | 70 - 80°C[2][10] | 37.5 - 60°C |
| Time | 30 - 60 minutes[2] | 30 minutes - 12 hours[9] |
| Reagent Ratio | 100 µL reagent per 1 mg sample (approx.) | 10:1 mass ratio (reagent:sample)[9] |
Table 2: Acylation of Phenolic Compounds
| Parameter | Acetic Anhydride | Benzoyl Chloride |
| Reagent | Acetic Anhydride | Benzoyl Chloride |
| Solvent/Catalyst | Pyridine or Na2CO3/NaHCO3 buffer[5] | Diethyl ether with a base catalyst |
| Temperature | 90°C[5] | Room Temperature |
| Time | 40 minutes[5] | 15 minutes[11] |
| Notes | Can be performed in-situ before extraction. | Derivatives are extracted before analysis.[11] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS for GC-MS Analysis
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (optional, as solvent)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the dried this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add the silylating reagent. For every 1 mg of sample, add 100 µL of BSTFA (+1% TMCS). If using a solvent, first dissolve the dried sample in a small volume (e.g., 100 µL) of anhydrous pyridine or acetonitrile, then add the BSTFA.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 80°C for 45 minutes.[10]
-
Cooling: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Typically, 1 µL of the reaction mixture is injected.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Diorcinol Extraction from Natural Sources
Welcome to the technical support center for the extraction of Diorcinol from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process. This compound and its derivatives are aromatic ethers with potential biological activities, primarily isolated from fungal species such as Aspergillus versicolor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound and its related compounds are secondary metabolites most commonly isolated from fungi, particularly of the genus Aspergillus. Aspergillus versicolor is a known producer of various this compound derivatives.[1][3]
Q2: What type of solvent is most effective for this compound extraction?
A2: Based on the chemical structure of this compound, which is a relatively non-polar diphenyl ether, organic solvents with moderate to low polarity are generally most effective. Ethyl acetate, methanol, and ethanol, or aqueous mixtures of these alcohols, are commonly used for extracting phenolic compounds from fungi.[4][5][6] The choice of solvent can significantly impact the extraction yield and purity.
Q3: What are the critical parameters to control during the extraction process?
A3: The critical parameters that influence the efficiency of this compound extraction include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[4][7][8] Optimizing these parameters is crucial for maximizing the yield and minimizing the degradation of the target compounds.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common and reliable method for the quantification of phenolic compounds like this compound.[9][10] This technique allows for the separation and quantification of specific compounds within a complex mixture.
Q5: Is this compound stable during extraction and storage?
A5: this compound, as a diphenyl ether, is generally a stable compound. However, like other phenolic compounds, it can be susceptible to degradation at high temperatures and exposure to light and oxygen.[11][12] It is advisable to store extracts in a cool, dark place, and under an inert atmosphere if possible.
Troubleshooting Guide
This guide addresses common problems that may arise during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent: The solvent polarity may not be optimal for this compound. Diorcinols are relatively non-polar. | Test a range of solvents with varying polarities, such as ethyl acetate, methanol, ethanol, and their aqueous mixtures.[4][5][6] Start with a solvent of intermediate polarity like ethyl acetate. |
| Insufficient Extraction Time: The contact time between the solvent and the fungal biomass may be too short. | Increase the extraction time. Monitor the yield at different time points (e.g., 6, 12, 24 hours) to determine the optimal duration.[8] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume may lead to a saturated solution, preventing further extraction. | Increase the solvent-to-solid ratio. Common ratios range from 10:1 to 50:1 (mL of solvent to g of dried biomass).[7] | |
| Poor Cell Lysis: The fungal cell walls may not be sufficiently disrupted to release the intracellular secondary metabolites. | Ensure the fungal biomass is thoroughly dried and ground into a fine powder before extraction to increase the surface area for solvent penetration.[13] | |
| Degradation of this compound | High Extraction Temperature: Phenolic compounds can be sensitive to heat and may degrade at elevated temperatures. | Perform the extraction at room temperature or slightly elevated temperatures (e.g., 30-50°C). Avoid prolonged exposure to high heat.[4][14] |
| Exposure to Light and Oxygen: UV radiation and oxidation can lead to the degradation of phenolic compounds. | Conduct the extraction in amber glassware or protect the extraction vessel from light. Consider purging the extraction vessel with an inert gas like nitrogen. Store extracts in the dark at low temperatures.[12] | |
| Co-extraction of Impurities | Solvent with Broad Selectivity: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Employ a multi-step extraction strategy. Start with a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent like ethyl acetate or methanol to isolate the Diorcinols. |
| Presence of Polar Impurities: Water-soluble compounds and other polar metabolites may be co-extracted. | Perform a liquid-liquid partitioning of the crude extract. For example, partition an ethyl acetate extract against water to remove highly polar impurities. | |
| Inconsistent Results | Variability in Fungal Culture: The production of secondary metabolites can vary significantly depending on the fungal strain, growth medium, and culture conditions. | Standardize the fungal cultivation protocol, including the media composition, incubation time, and temperature, to ensure consistent starting material.[15] |
| Incomplete Solvent Evaporation: Residual solvent in the final extract can affect the accuracy of yield determination and subsequent bioassays. | Ensure complete removal of the extraction solvent using a rotary evaporator under reduced pressure and at a moderate temperature. Further drying in a vacuum oven may be necessary. |
Quantitative Data Summary
The following tables summarize key parameters for the extraction of phenolic compounds from fungal and other natural sources. While specific data for this compound is limited, these tables provide a general guideline for optimizing your extraction protocol.
Table 1: Effect of Solvent on Phenolic Compound Extraction from Fungi
| Solvent | Relative Polarity | Typical Yield of Phenolic Compounds | Notes |
| Ethyl Acetate | 0.228 | Good to Excellent | Often provides a cleaner extract with fewer polar impurities.[6] |
| Methanol | 0.762 | Excellent | Highly efficient due to its polarity, but may co-extract more water-soluble compounds.[4][14] |
| Ethanol | 0.654 | Very Good | A safer alternative to methanol with comparable extraction efficiency.[7][16] |
| Acetone | 0.355 | Good | Effective for a range of phenolic compounds.[5] |
| Water | 1.000 | Variable | Generally less effective for non-polar compounds like this compound unless used in combination with an organic solvent. |
Table 2: Influence of Extraction Parameters on Phenolic Yield (General Guidance)
| Parameter | Range | General Trend | Reference |
| Temperature (°C) | 20 - 60 | Yield generally increases with temperature up to an optimum, after which degradation may occur. | [4][14] |
| Time (hours) | 1 - 24 | Yield increases with time, but may plateau after a certain point. | [7][8] |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:50 | Higher ratios generally lead to increased yields due to a larger concentration gradient. | [7] |
| Solvent Concentration (% aqueous) | 50 - 100 | For alcohol-water mixtures, an optimal concentration (often 70-80%) exists for maximizing yield. | [4][14] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction for this compound
This protocol is a generalized procedure based on common methods for extracting phenolic secondary metabolites from fungi.
-
Preparation of Fungal Material:
-
Harvest the fungal biomass from the culture medium.
-
Freeze-dry or oven-dry the biomass at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried biomass into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Weigh the powdered fungal biomass and place it in an Erlenmeyer flask.
-
Add the chosen extraction solvent (e.g., ethyl acetate) at a solid-to-liquid ratio of 1:20 (w/v).
-
Seal the flask and macerate the mixture on a shaker at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small volume of fresh solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage:
-
Store the dried crude extract in a sealed vial in the dark at -20°C.
-
Visualizations
This compound Extraction Workflow
Caption: A general workflow for the extraction and analysis of this compound from fungal sources.
Troubleshooting Logic for Low Extraction Yield
Caption: A decision tree for troubleshooting low yields in this compound extraction.
References
- 1. This compound D | C19H22O3 | CID 72696570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary metabolites from an algicolous Aspergillus versicolor strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of phenolic compounds from agro-industrial by-products by fungal fermentation with potential use as additives for meat and meat products. A review [scielo.org.mx]
- 6. Global Phenolic Composition and Antioxidant Capacity of Extracts from the Endophytic Fungi Cophinforma mamane with Potential Use in Food Systems: The Effects of Time, Temperature, and Solvent on the Extraction Process [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 13. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of extraction parameters of phenolic compounds from Algerian fresh table grapes, (Vitis Vinifera) - ProQuest [proquest.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Diorcinol Stability and Use in Biological Assays
Welcome to the technical support center for Diorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered when working with this compound in a laboratory setting.
1. This compound Stock Solution and Storage
-
Question: How should I prepare and store my this compound stock solution?
-
Answer: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil. While some studies have shown that many compounds are stable in DMSO for extended periods, water can contribute to compound degradation[1]. Ensure your DMSO is anhydrous to maximize stability.
-
-
Question: My this compound stock solution has precipitated after thawing. What should I do?
-
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If precipitation persists, you may need to prepare a fresh, lower concentration stock solution. To avoid this, ensure you are using anhydrous DMSO and that the stock concentration is not too high.
-
2. Stability in Biological Assay Media
-
Question: I am observing inconsistent results in my cell-based assays. Could this be due to this compound instability?
-
Answer: Yes, inconsistent results can be a sign of compound instability in your cell culture medium. Phenolic compounds like this compound can be susceptible to degradation, particularly in aqueous, neutral to alkaline pH environments, such as typical cell culture media (pH 7.2-7.4). This degradation can be accelerated by the presence of oxygen and metal ions. Some phenolic acids have been shown to undergo autoxidation in cell culture media, leading to the production of hydrogen peroxide (H₂O₂), which can independently affect cell proliferation and viability[2].
-
-
Question: How can I minimize the degradation of this compound in my cell culture experiments?
-
Answer: To minimize degradation, prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid pre-incubating the compound in the medium for extended periods. If possible, perform a time-course experiment to assess the stability of this compound under your specific assay conditions. You can also consider using a cell culture medium with lower concentrations of components known to accelerate degradation, such as certain metal ions, if compatible with your cell line.
-
-
Question: Are there any supplements I can add to my culture medium to improve this compound stability?
-
Answer: While not extensively studied for this compound specifically, the stability of other phenolic compounds has been improved by the addition of antioxidants or chelating agents to the formulation. However, be cautious as these supplements can interfere with your biological assay. Any additions to the culture medium should be carefully controlled and tested for their own effects on the cells.
-
3. Interpreting Experimental Results
-
Question: I am not observing the expected biological activity of this compound. What could be the reason?
-
Answer: If you are not observing the expected activity, first verify the purity and integrity of your this compound stock. If the stock is confirmed to be of high quality, consider the possibility of rapid degradation in your assay system. As mentioned, the autoxidation of phenolic compounds can lead to a loss of the parent compound and the generation of other reactive species[2]. It is also important to ensure that the chosen assay is sensitive enough to detect the effects of this compound and that the concentration range is appropriate.
-
-
Question: How can I confirm that the observed cellular effects are due to this compound and not its degradation products?
-
Answer: This is a critical consideration. One approach is to analyze the cell culture medium at the end of the experiment using a stability-indicating method like HPLC to determine the concentration of intact this compound and identify any major degradation products. If significant degradation has occurred, you may need to adjust your experimental protocol, for instance, by reducing the incubation time or replenishing the this compound-containing medium more frequently.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the general stability expectations for phenolic compounds under various conditions. Researchers are encouraged to perform their own stability studies for this compound under their specific experimental conditions.
| Condition | Solvent/Medium | Temperature | Expected Stability of Phenolic Compounds | Recommendations for this compound |
| Storage | Anhydrous DMSO | -20°C to -80°C | Generally stable for months to years when protected from light and moisture.[1] | Store in small, single-use aliquots. Use anhydrous DMSO. Protect from light. |
| Working Dilution | Aqueous Buffer (e.g., PBS) | Room Temperature | Stability is pH-dependent. More stable at acidic pH. Prone to oxidation at neutral to alkaline pH. | Prepare fresh dilutions immediately before use. Minimize time in aqueous buffers. |
| Cell Culture | Cell Culture Medium (pH ~7.4) | 37°C | Susceptible to autoxidation, especially in the presence of oxygen and metal ions. Half-life can be in the order of hours.[2] | Add to cells immediately after dilution. Consider shorter incubation times or replenishment of the medium. |
Experimental Protocols
1. Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and its degradation products.
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in cell culture medium at 37°C).
-
Materials:
-
This compound standard of known purity
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV or DAD detector
-
The buffer or medium in which stability is to be tested
-
-
Method Development:
-
Solvent Selection: Develop a mobile phase that provides good separation of this compound from potential degradation products. A common starting point for phenolic compounds is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Wavelength Selection: Determine the optimal wavelength for detecting this compound using a UV-Vis spectrophotometer or the DAD detector.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation of a this compound solution. This involves exposing the solution to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[3][4][5][6] The goal is to generate degradation products and confirm that they are well-separated from the parent this compound peak.
-
-
Stability Study Procedure:
-
Prepare a solution of this compound at the desired concentration in the test medium (e.g., cell culture medium).
-
Incubate the solution under the conditions of interest (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any further degradation by, for example, adding an equal volume of cold acetonitrile to precipitate proteins and then centrifuging.
-
Analyze the supernatant by the developed HPLC method.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the time 0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
2. Protocol for this compound-Induced Autophagy Assay
This protocol is based on methods used to demonstrate that this compound N induces autophagy in A3 T-cell leukemia cells.[7]
-
Objective: To detect the induction of autophagy in cells treated with this compound.
-
Materials:
-
Cell line of interest (e.g., A3 T-cell leukemia cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Autophagy Detection Kit (e.g., Abcam ab139484 or similar) containing a fluorescent dye that specifically labels autophagic vacuoles (e.g., monodansylcadaverine - MDC).[8]
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
Seed cells in a suitable culture plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for a predetermined time (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., rapamycin or starvation).[7][8]
-
After treatment, harvest the cells (if in suspension) or wash the adherent cells with PBS.
-
Resuspend the cells in the assay buffer provided with the kit.
-
Add the fluorescent autophagy detection reagent (e.g., MDC) and incubate according to the manufacturer's instructions (e.g., 37°C for 30-45 minutes in the dark).[7][8]
-
Wash the cells with the assay buffer to remove excess dye.
-
Analyze the cells by fluorescence microscopy for the presence of punctate green fluorescent vesicles within the cytoplasm, which are indicative of autophagosomes. Alternatively, quantify the fluorescence intensity by flow cytometry.
-
It is highly recommended to use multiple assays to monitor autophagy, such as assessing the conversion of LC3-I to LC3-II by Western blot, to confirm the results.[1][9][10]
-
3. Protocol for SHP-1 Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against the protein tyrosine phosphatase SHP-1.
-
Objective: To determine the in vitro inhibitory effect of this compound on SHP-1 activity.
-
Materials:
-
Recombinant human SHP-1 catalytic domain
-
SHP-1 substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent phosphatase substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[11]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.2 mM DTT, 0.1 mg/ml BSA).[11]
-
This compound stock solution (in DMSO)
-
Positive control SHP-1 inhibitor (e.g., sodium stibogluconate)
-
96-well microplate
-
Microplate reader (spectrophotometer for pNPP, fluorescence reader for DiFMUP)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant SHP-1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (pNPP or DiFMUP).
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, e.g., for pNPP, by adding a strong base like NaOH).
-
Read the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC₅₀ value.
-
Visualizations
This compound-Induced Autophagy Signaling Pathway
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to the initiation of autophagy and cell cycle arrest.
This compound Inhibition of SHP-1 Signaling
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Transcriptome Profiling and Cytological Assessments for Identifying Regulatory Pathways Associated With this compound N-Induced Autophagy in A3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Diorcinol activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Orcinol, a key reagent in various biochemical assays. The primary focus is on ensuring optimal reaction conditions, with a specific emphasis on the critical role of pH in the widely used Bial's Test for pentose detection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Orcinol activity in Bial's Test?
A1: Bial's Test does not have an "optimal pH" in the traditional sense of a buffered enzymatic reaction. The reaction relies on highly acidic conditions to proceed. The reagent itself contains concentrated hydrochloric acid (HCl), which acts as a dehydrating agent.[1][2][3][4] Therefore, the key is to ensure the final reaction mixture is strongly acidic, as specified in the protocol, rather than adjusting it to a specific pH value.
Q2: Can I use a different acid instead of hydrochloric acid in Bial's reagent?
A2: It is not recommended to substitute hydrochloric acid. Concentrated HCl is specifically required to dehydrate pentoses into furfural, which then condenses with orcinol.[3][4][5] Using a different acid could alter the reaction's efficiency, specificity, and color development.
Q3: My Bial's reagent has changed color. Can I still use it?
A3: No, you should use a freshly prepared reagent. Bial's reagent should be stored in a dark bottle and is typically stable for only a few hours.[3][5] Discoloration may indicate degradation of the orcinol or other components, which can lead to unreliable results. For best results, prepare the reagent on the day of the experiment.[6]
Q4: How does reaction time and temperature affect the results of Bial's Test?
A4: Both time and temperature are critical parameters. Insufficient heating will result in incomplete reaction and weak color development. Conversely, prolonged heating can cause hexoses to react and produce interfering colored compounds, potentially leading to false-positive results.[2][7] Adherence to the specified incubation time and temperature in the protocol is crucial for accurate results.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No color change observed with positive control (e.g., ribose). | 1. Inactive Bial's reagent. 2. Insufficient heating. 3. Incorrect reagent preparation. | 1. Prepare fresh Bial's reagent.[3][5] 2. Ensure the water bath is at the correct temperature (boiling) and incubate for the specified time.[2][5] 3. Verify the concentrations of orcinol, HCl, and ferric chloride used to prepare the reagent.[3][8] |
| Weak blue-green color with pentose sample. | 1. Low concentration of pentose in the sample. 2. Insufficient heating time. | 1. Concentrate the sample, if possible, or use a larger sample volume. 2. Ensure the incubation time meets the protocol's requirement (e.g., 10 minutes in a boiling water bath).[5] |
| A muddy-brown or other non-blue-green color develops. | 1. Presence of hexoses in the sample.[1][2][3] 2. Prolonged heating.[2][7] | 1. This is the expected result for hexoses and indicates the absence of pentoses.[1][2] 2. Strictly adhere to the heating time specified in the protocol to minimize interference from hexoses.[7] |
| False-positive result (blue-green color with a known hexose sample). | 1. Prolonged heating can cause the formation of colored complexes from hexoses.[2][7] 2. Presence of glucuronates in the sample.[2] | 1. Reduce the heating time to the minimum required for the positive control to develop color. 2. If the presence of glucuronates is suspected, consider a different assay for pentose detection. |
Experimental Protocols
Preparation of Bial's Reagent
Materials:
-
Orcinol
-
Concentrated Hydrochloric Acid (HCl)
-
10% Ferric Chloride (FeCl₃) solution
-
Ethanol (optional, for initial dissolution of orcinol)
-
Distilled water
Procedure: There are slight variations in published protocols for preparing Bial's reagent. Two common methods are presented below:
Method 1:
-
Dissolve 1.5 g of orcinol in 500 ml of concentrated HCl.[3]
-
Add 1 ml of a 10% ferric chloride solution.[3]
-
Mix thoroughly.
-
Store in a dark, glass bottle and use within a few hours.[3]
Method 2:
-
Dissolve 300 mg of orcinol in 5 ml of ethanol.[5]
-
In a separate container, prepare a 0.1% solution of FeCl₃·6H₂O by dissolving 100 mg in 100 ml of distilled water.
-
Add 3.5 ml of the orcinol/ethanol mixture to 100 ml of the 0.1% FeCl₃·6H₂O solution.[5]
-
Store in a dark bottle and use promptly.[5]
Bial's Test for Pentose Detection
Materials:
-
Test samples
-
Positive control (e.g., 1% ribose or xylose solution)
-
Negative control (distilled water)
-
Freshly prepared Bial's reagent
-
Test tubes
-
Pipettes
-
Boiling water bath
Procedure:
-
Pipette 1 ml of each test sample, positive control, and negative control into separate, labeled test tubes.[2]
-
Add 2.5 ml of Bial's reagent to each tube and mix well.[2]
-
Place all tubes in a boiling water bath for 10 minutes.[5]
-
Remove the tubes from the water bath and allow them to cool to room temperature.[2]
-
Observe and record the color of each solution.[2]
Expected Results:
| Sample Type | Expected Color | Interpretation |
| Pentose-containing sample | Blue-green[1][3][5] | Positive for pentoses |
| Hexose-containing sample | Muddy-brown, yellow, or grey[1][3][8] | Negative for pentoses |
| Negative control (water) | No color change or slight yellowing | Negative for pentoses |
Visual Guides
Caption: Workflow for performing Bial's Test.
Caption: Reaction pathway of Bial's Test.
References
- 1. uoanbar.edu.iq [uoanbar.edu.iq]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Bial’s Test: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 4. notesforbiology.com [notesforbiology.com]
- 5. microbenotes.com [microbenotes.com]
- 6. youtube.com [youtube.com]
- 7. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 8. Bial's test - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Diorcinol D and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the identification of novel compounds with potent activity against pathogenic fungi is a critical endeavor. This guide provides a detailed comparison of the antifungal activity of Diorcinol D, a naturally derived diphenyl ether, and Amphotericin B, a well-established polyene macrolide antifungal agent. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols utilized for these assessments.
Mechanism of Action: A Tale of Two Strategies
This compound D and Amphotericin B employ distinct strategies to combat fungal cells, primarily targeting the integrity of the cell membrane.
This compound D: This compound exerts its fungicidal effects through a dual mechanism. It primarily disrupts the fungal cytoplasmic membrane, leading to increased permeability and leakage of intracellular components.[1][2][3] This membrane disruption is further compounded by the accumulation of reactive oxygen species (ROS), which induces oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.[1][2][3]
Amphotericin B: As a cornerstone of antifungal therapy, Amphotericin B's mechanism is well-characterized. It selectively binds to ergosterol, a key sterol component of the fungal cell membrane.[4][5][6] This binding leads to the formation of transmembrane channels or pores.[4][5][6] These pores disrupt the membrane's integrity, causing leakage of essential ions and small molecules, which results in fungal cell death.[4][5][6] While highly effective, Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity.[6]
At a Glance: this compound D vs. Amphotericin B
| Feature | This compound D | Amphotericin B |
| Chemical Class | Diphenyl ether | Polyene macrolide |
| Primary Target | Fungal cytoplasmic membrane | Ergosterol in the fungal cell membrane |
| Mechanism of Action | Membrane disruption and induction of ROS accumulation[1][2][3] | Pore formation in the cell membrane leading to ion leakage[4][5][6] |
| Spectrum of Activity | Active against Candida species[1][2] | Broad-spectrum activity against yeasts and molds[4] |
In Vitro Antifungal Activity: A Head-to-Head Comparison
A direct comparison of the in vitro antifungal activity of this compound D and Amphotericin B against several clinically relevant Candida species reveals significant differences in their potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the drug that inhibits 80% of fungal growth (MIC80).
| Fungal Strain | This compound D (mg/L) | Amphotericin B (mg/L) |
| Candida albicans (SC5314) | 8 | 0.5 |
| Candida krusei (CK3) | 32 | 1 |
| Candida tropicalis (CT2) | 16 | 0.5 |
| Candida glabrata (CG1) | 32 | 0.5 |
| Candida parapsilosis (CP1) | 16 | 0.5 |
Data sourced from Li et al., 2015.[1][2][7]
The data clearly indicates that Amphotericin B exhibits significantly lower MIC values across all tested Candida species, demonstrating superior in vitro potency compared to this compound D.
Visualizing the Mechanisms of Action
To further elucidate the distinct antifungal pathways, the following diagrams illustrate the proposed mechanisms of action for this compound D and Amphotericin B.
Caption: Mechanism of action of this compound D against fungal cells.
Caption: Mechanism of action of Amphotericin B against fungal cells.
Experimental Protocols
The following methodologies are based on the procedures described in the comparative study by Li et al., 2015.[1][2][7]
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents.
Caption: Workflow for MIC determination.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL).
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Each well is inoculated with the fungal suspension, resulting in a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥80% inhibition, MIC80) compared to a drug-free control well.
Reactive Oxygen Species (ROS) Accumulation Assay
This assay is used to measure the intracellular accumulation of ROS in fungal cells upon treatment with the antifungal agent.[2]
-
Cell Preparation: Fungal cells are cultured and harvested.
-
Treatment: The cells are treated with different concentrations of the antifungal agent for a specified period.
-
Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[2]
-
Analysis: The fluorescence intensity is measured using a fluorometer or flow cytometer to quantify the level of intracellular ROS.
Conclusion
This comparative guide highlights the distinct antifungal profiles of this compound D and Amphotericin B. While Amphotericin B demonstrates superior in vitro potency against Candida species, this compound D presents a novel mechanism of action involving both membrane disruption and ROS accumulation. This dual-action mechanism may offer advantages in overcoming certain resistance pathways. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of this compound D as a novel antifungal agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct similar comparative studies in the field of antifungal drug development.
References
- 1. Comparative Susceptibility of Candida albicans to Amphotericin B and Amphotericin B Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro antifungal activity of amphotericin B lipid complex, amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of amphotericin B lipid complex, deoxycholate amphotericin B, fluconazole, and anidulafungin activity against Candida albicans biofilm isolated from breakthrough candidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of Off-Patent Drugs That Show Synergism with Amphotericin B or That Present Antifungal Action against Cryptococcus neoformans and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro Antifungal Activity of Amphotericin B and Amphotericin B Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Diorcinol vs. Other Diphenyl Ethers: A Comparative Analysis for Drug Development
A comprehensive guide for researchers and drug development professionals on the comparative performance of Diorcinol and other diphenyl ethers, supported by experimental data.
The diphenyl ether scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. Among these, this compound and its derivatives, naturally occurring compounds often isolated from fungi, have garnered interest for their notable biological activities. This guide provides a comparative analysis of this compound and other prominent diphenyl ethers, focusing on their antimicrobial and cytotoxic properties, as well as their mechanisms of action. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.
In Vitro Antimicrobial Activity: A Head-to-Head Comparison
Diorcinols and other diphenyl ethers have demonstrated a broad spectrum of antimicrobial activities. The following tables summarize their Minimum Inhibitory Concentrations (MIC) against various fungal and bacterial pathogens.
Antifungal Activity
This compound D, a well-studied derivative, exhibits potent antifungal activity against several Candida species.[1][2] The synergistic effect of this compound D with fluconazole against resistant Candida albicans strains further highlights its potential in combination therapies.[3]
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound D | Candida albicans SC5314 | 8 | [1] |
| Candida krusei CK3 | 32 | [1] | |
| Candida tropicalis CT2 | 16 | [1] | |
| Candida glabrata CG1 | 32 | [1] | |
| Candida parapsilosis CP1 | 16 | [1] | |
| Triclosan | Candida albicans | 16 (Fungicidal) | [2] |
| Sorafenib | Candida albicans SC5314 | >50 | |
| Cryptococcus neoformans H99 | Weak activity |
Antibacterial Activity
Several this compound derivatives and other diphenyl ethers have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Organism | MIC (µg/mL) | Reference |
| Aspesicol (1) | Staphylococcus aureus | - | [4] |
| Compound 4 | Staphylococcus aureus | 8 | [4] |
| Compound 5 | Staphylococcus aureus | 8 | [4] |
| Compound 6 | Staphylococcus aureus | 4 | [4] |
| Compound 9 | Staphylococcus aureus | 8 | [4] |
| Triclosan | Staphylococcus aureus (reference strains) | 0.5 | [5] |
| Staphylococcus aureus (clinical isolates) | up to 64 | [5] | |
| Escherichia coli (reference strains) | 0.5 | [5] | |
| Escherichia coli (clinical isolates) | up to 64 | [5] | |
| Sorafenib | Staphylococcus aureus (NCTC 8325, ATCC 12598) | 4 | |
| Staphylococcus epidermidis (ATCC 12228, ATCC 35984) | 32 | ||
| MRSA strains | No inhibitory effect | ||
| SC5005 (Sorafenib derivative) | MRSA (clinical strains) | 0.5 (MIC90) |
Cytotoxicity Profile: A Measure of Therapeutic Index
The therapeutic potential of any antimicrobial agent is intrinsically linked to its safety profile. The following table presents the half-maximal inhibitory concentration (IC50) values of this compound D and a Sorafenib derivative against various human cell lines, providing an indication of their cytotoxicity. A higher IC50 value suggests lower cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound D | A549 | Human lung adenocarcinoma | 17.9 | |
| A2780 | Human ovarian carcinoma | 19.3 | ||
| MDA-MB-231 | Human breast cancer | 18.6 | ||
| HUVEC | Human umbilical vein endothelial cell | 15.8 | ||
| SC5005 (Sorafenib derivative) | Human cancer cell lines | - | 15-20 |
Mechanism of Action: Targeting Essential Pathways
This compound D: Membrane Disruption and Oxidative Stress
The antifungal action of this compound D against Candida albicans is multifaceted. It primarily disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[1][2] This membrane damage is accompanied by an accumulation of reactive oxygen species (ROS), which induces mitochondrial dysfunction and ultimately leads to fungal cell death.[1][2]
Diphenyl Ethers as FabI Inhibitors: Halting Fatty Acid Synthesis
A significant number of diphenyl ethers, including the well-known antimicrobial Triclosan, exert their antibacterial effect by inhibiting the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[6][7][8] This pathway is essential for building bacterial cell membranes, and its inhibition leads to bacterial growth arrest and death. The specificity of these compounds for the bacterial FabI enzyme over its mammalian counterpart contributes to their favorable safety profile.[6][7][8]
Enzyme Inhibition: A Quantitative Look at FabI Targeting
The potency of diphenyl ethers as FabI inhibitors can be quantified by their inhibition constants (Ki) or IC50 values. Lower values indicate more potent inhibition.
| Compound | Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Triclosan | B. pseudomallei FabI-1 | 0.5-2 | - | |
| PT01 | B. pseudomallei FabI-1 | 0.5-2 | - | |
| PT02 | B. pseudomallei FabI-1 | 0.5-2 | - | |
| PT03 | B. pseudomallei FabI-1 | 0.5-2 | - | |
| Triclosan | E. coli FabI | - | 2.0 | [9] |
| DHDPE (I) | E. coli FabI | - | 2.5 | [9] |
| Compound III | E. coli FabI | - | 2.0 | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Detailed Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted in the broth to achieve the final desired inoculum concentration in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism in broth without antimicrobial agent) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeasts).
-
MIC Determination: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Methodology:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight. For suspension cells, they are added to the plate just before the addition of the test compound.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Conclusion
Diorcinols and other diphenyl ethers represent a promising class of compounds with significant antimicrobial potential. This compound D, in particular, demonstrates potent antifungal activity through a mechanism involving cell membrane disruption and the induction of oxidative stress. The broader class of diphenyl ethers, exemplified by Triclosan, effectively targets the bacterial FabI enzyme, a validated and attractive target for antibacterial drug discovery. The comparative data presented in this guide highlights the therapeutic potential of these compounds and provides a valuable resource for researchers and drug development professionals in the pursuit of novel anti-infective agents. Further investigation into the structure-activity relationships and toxicological profiles of a wider range of this compound derivatives is warranted to fully elucidate their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Diphenyl Ethers from Fungi Aspergillus versicolor YC-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational Optimization of Diphenyl Ether Binding Kinetics to the Enoyl-ACP Reductase FabI1 from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the antibacterial efficacy of Diorcinol against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of Diorcinol against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. The data presented here is compiled from preclinical research to offer an objective overview of this compound's potential as an anti-MRSA agent, benchmarked against established antibiotics. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.
Comparative Efficacy Against MRSA
The antibacterial activity of this compound and its analogs has been evaluated against various MRSA strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of active this compound compounds compared to standard-of-care antibiotics. Lower MIC values indicate greater potency.
| Compound | MSSA (ATCC 25923) MIC (mg/L) | MRSA (GK2235) MIC (mg/L) | MRSA (USA300) MIC (mg/L) |
| This compound Analogue 2a | 4 | 4 | 4 |
| This compound D | 8 | 8 | 4 |
| This compound I | 8 | 8 | 8 |
| Tetracycline | 1 | 64 | 1 |
| Vancomycin | 2 | 2 | 1 |
| Linezolid | 2 | 1-2 | 1-2 |
| Daptomycin | 0.38 | 0.75 | 0.5 |
Data for this compound analogues and Tetracycline/Vancomycin are derived from a 2020 study on the total synthesis of anti-MRSA active Diorcinols.[1] Data for Linezolid and Daptomycin represent a range of reported MIC90 values against MRSA.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antibacterial efficacy of this compound against MRSA.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
- Suspend the colonies in sterile saline or Tryptic Soy Broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
- Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
- Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is a standardized method for determining antimicrobial susceptibility.
1. Inoculum Preparation:
- Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
2. Inoculation of Agar Plate:
- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3. Application of Antimicrobial Disks:
- Using sterile forceps or a disk dispenser, place paper disks impregnated with a standard concentration of the antimicrobial agent (e.g., this compound) onto the surface of the agar.
- Ensure the disks are in firm contact with the agar and are spaced at least 24 mm apart from center to center.
4. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (for S. aureus, 24 hours of incubation is recommended to detect methicillin resistance).[2]
5. Measurement and Interpretation:
- Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
- Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts provided by organizations like CLSI.
Visualizing Experimental Workflow and Potential Mechanism
To aid in the conceptualization of the validation process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Workflow for antibacterial efficacy testing of this compound against MRSA.
Caption: Hypothesized antibacterial mechanism of this compound against MRSA.
The proposed mechanism of action for this compound against MRSA is based on the known activities of other phenolic compounds.[3] These compounds are often capable of disrupting the bacterial cell membrane, leading to a loss of integrity and leakage of cytoplasmic contents.[4][5] Additionally, phenolic compounds have been shown to interfere with key virulence factors and inhibit biofilm formation, which are critical for MRSA pathogenicity.[3] Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in MRSA.
References
- 1. Total Synthesis of Anti‐MRSA Active Diorcinols and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Diorcinol's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines
A comprehensive review of the cytotoxic effects of diorcinol, a natural diphenyl ether, reveals its potent anti-cancer activity against a broad spectrum of cancer cell lines. This guide synthesizes the available experimental data on this compound's cytotoxicity, details the methodologies used for its assessment, and elucidates the underlying molecular mechanisms of action, providing a valuable resource for researchers in oncology and drug discovery.
This compound and its derivatives have demonstrated significant growth-inhibitory effects on various human cancer cell lines, including those of leukemia, breast, prostate, lung, and cervical cancers. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Comparative Cytotoxicity of this compound N
A key study by Yuan et al. (2020) evaluated the cytotoxic effects of this compound N (DN), a prenylated diphenyl ether isolated from the endophytic fungus Arthrinium arundinis, against a panel of nine human cancer cell lines. The results, summarized in the table below, highlight the differential sensitivity of these cell lines to this compound N.
| Cell Line | Cancer Type | IC50 (µM) |
| A3 | Lymphoblastic Leukemia | 15.32 ± 1.21 |
| Jurkat | Lymphoblastic Leukemia | 18.76 ± 1.54 |
| MCF-7 | Breast Cancer | 25.43 ± 2.18 |
| MDA-MB-231 | Breast Cancer | 22.87 ± 2.03 |
| DU-145 | Prostate Cancer | 31.54 ± 2.87 |
| PC-3 | Prostate Cancer | 28.91 ± 2.55 |
| A549 | Lung Cancer | 35.16 ± 3.11 |
| HCC827 | Lung Cancer | 33.45 ± 2.98 |
| HeLa | Cervical Cancer | 29.78 ± 2.63 |
Data sourced from Yuan et al. (2020). The IC50 values were determined after 48 hours of treatment.
Experimental Protocols
The evaluation of this compound's cytotoxic activity predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Autophagy
Research into the anticancer mechanism of this compound N, particularly in the A3 lymphoblastic leukemia cell line, has revealed that it induces autophagy, a cellular self-degradation process that can lead to cell death.[1][2][3] Transcriptome analysis of A3 cells treated with this compound N showed significant changes in the expression of genes related to autophagy and cell cycle regulation.[1]
Signaling Pathway of this compound N-Induced Autophagy in A3 Cells
This compound N-induced autophagy in A3 cells is mediated through the modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for inducing autophagy.
Caption: this compound N induces autophagy in A3 cells by inhibiting the PI3K/Akt/mTOR pathway.
Experimental Workflow for Investigating this compound-Induced Cytotoxicity
The following diagram outlines a typical experimental workflow for the cross-validation of this compound's cytotoxic effects.
Caption: A standard workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
References
- 1. Transcriptome Profiling and Cytological Assessments for Identifying Regulatory Pathways Associated With this compound N-Induced Autophagy in A3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome Profiling and Cytological Assessments for Identifying Regulatory Pathways Associated With this compound N-Induced Autophagy in A3 Cells [frontiersin.org]
- 3. Editorial: Exploration of Natural Product Leads for Multitarget-Based Treatment of Cancer—Computational to Experimental Journey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diorcinol Extraction Methodologies from Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methods for the extraction of Diorcinol, a diphenyl ether with notable biological activities, from fungal cultures. While a direct quantitative comparison of extraction yields is challenging due to variations in experimental setups across different studies, this document collates and contrasts the most frequently employed protocols. The information presented herein is intended to assist researchers in selecting and optimizing extraction strategies for this compound and related compounds.
Comparison of this compound Extraction Methods
The following table summarizes various solvent-based extraction methods for this compound as reported in scientific literature. The primary source of this compound in these studies is fungi of the genus Aspergillus.
| Fungal Strain | Culture Type | Extraction Solvent | Key Procedural Steps |
| Aspergillus tennesseensis | Liquid Broth & Mycelia | Ethyl Acetate & Acetone/Water | The fermented broth filtrate was repeatedly extracted with ethyl acetate. The mycelia were extracted three times with a mixture of acetone and water (80:20).[1] |
| Aspergillus versicolor | Solid Rice Medium | Ethyl Acetate | The entire fermented solid culture was extracted three times with ethyl acetate to yield a crude extract.[2] |
| Endophytic Fungi (General) | Liquid Broth | Ethyl Acetate or Methanol | The fungal culture is grown in a liquid medium (e.g., PDB). The fermentation broth is then homogenized, and metabolites are extracted using ethyl acetate or methanol.[3][4] |
| Aspergillus sp. SCSIO 41230 | PDB Culture Broth | Not specified | Three new phenyl ether derivatives along with 11 known compounds were isolated from the extract of the PDB culture broth. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of this compound from fungal sources.
Protocol 1: Solvent Extraction from Liquid Culture
This protocol is adapted from methodologies used for the extraction of secondary metabolites from various endophytic fungi.[1][3][4]
1. Fungal Fermentation:
-
Inoculate the desired fungal strain (e.g., Aspergillus tennesseensis) into a suitable liquid medium (e.g., Potato Dextrose Broth or a custom medium).
-
Incubate the culture under appropriate conditions (e.g., 28°C for 14-30 days) with or without shaking.
2. Separation of Mycelia and Broth:
-
After the incubation period, separate the fungal mycelia from the liquid broth by filtration or centrifugation.
3. Extraction of the Liquid Broth:
-
Transfer the cell-free broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the broth.
-
Shake the funnel vigorously for 10 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts.
4. Extraction of the Mycelia:
-
The collected mycelia can also be extracted to recover intracellular compounds.
-
Homogenize the mycelia in a suitable solvent, such as a mixture of acetone and water (e.g., 80:20 v/v).[1]
-
Perform the extraction multiple times (e.g., three times).
-
Filter the mixture to separate the mycelial debris from the solvent extract.
5. Concentration of the Crude Extract:
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator.
-
This will yield a crude extract containing this compound and other secondary metabolites.
6. Purification of this compound:
-
The crude extract is typically subjected to chromatographic techniques for the purification of this compound. This may involve:
- Column chromatography on silica gel or Sephadex.
- Preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Extraction from Solid-State Fermentation
This protocol is based on the extraction of metabolites from fungi grown on a solid substrate.[2]
1. Fungal Culture on Solid Medium:
-
Inoculate the fungal strain onto a solid medium (e.g., rice, wheat bran) in Erlenmeyer flasks.
-
Incubate at room temperature for an extended period (e.g., 30 days) to allow for fungal growth and metabolite production.
2. Extraction of the Fermented Solid:
-
After incubation, add a suitable organic solvent, such as ethyl acetate, directly to the flasks containing the fermented solid medium.
-
Allow the mixture to soak for a specified period, with occasional agitation.
-
Repeat this extraction process multiple times (e.g., three times) with fresh solvent.
3. Filtration and Concentration:
-
Filter the solvent extracts to remove the solid substrate and fungal biomass.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Purification:
-
Purify this compound from the crude extract using chromatographic methods as described in Protocol 1.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological activity of this compound, the following diagrams are provided.
Caption: Generalized workflow for this compound extraction and purification.
The antifungal activity of this compound D, a specific variant of this compound, has been studied against Candida albicans. The proposed mechanism involves the disruption of the fungal cell membrane and the induction of oxidative stress.[1][4][5]
Caption: Antifungal mechanism of this compound D against Candida albicans.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
The Diorcinol Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Diorcinols, a class of naturally occurring diphenyl ethers predominantly isolated from fungi, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a core structure of two substituted orcinol rings linked by an ether bond, have demonstrated a wide spectrum of effects, including antioxidant, cytotoxic, and enzyme inhibitory properties. Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different diorcinol derivatives, supported by available experimental data, detailed methodologies, and visual pathway representations.
I. Comparative Analysis of Biological Activities
The biological efficacy of this compound derivatives is intricately linked to their structural modifications, such as the nature and position of substituents on the aromatic rings. The following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of a selection of this compound derivatives.
Antioxidant Activity
The antioxidant potential of this compound derivatives is often attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound E | 67 | [1] |
Lower IC50 values indicate stronger antioxidant activity.
Cytotoxic Activity
Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The presence and nature of prenyl groups and other substituents significantly influence this activity.
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound C | Hela | 31.5 | [1] |
| K562 | 48.9 | [1] | |
| This compound E | Hela | 36.5 | [1] |
| This compound N | FADU | 0.43 ± 0.03 | [2] |
Lower IC50 values indicate greater cytotoxic potency.
II. Structure-Activity Relationship (SAR) Insights
While comprehensive quantitative SAR studies for a wide range of this compound derivatives are still emerging, several key structural features have been identified as crucial for their biological activities:
-
Hydroxyl Groups: The phenolic hydroxyl groups are fundamental to the antioxidant activity of diorcinols through their hydrogen-donating capabilities.
-
Prenylation: The addition of prenyl groups to the this compound scaffold appears to be a significant factor in enhancing cytotoxic activity. The position and configuration of these lipophilic chains can influence membrane permeability and interaction with cellular targets. For instance, this compound N, a prenylated derivative, exhibits potent cytotoxicity against the FADU human cancer cell line with a sub-micromolar IC50 value[2].
-
Ring System: The overall architecture of the molecule plays a critical role. For example, in the context of osteoclastogenesis inhibition, a tricyclic dibenzofuran system derived from a this compound precursor was found to be essential for activity, whereas the parent this compound was inactive. This suggests that a more rigid and planar structure may be necessary for specific protein-ligand interactions.
-
Substitution Pattern: The placement of methyl and methoxy groups on the aromatic rings has been shown to modulate antibacterial activity. Derivatives with methyl or hydroxyl groups at specific positions are effective against Gram-positive bacteria, while the presence of methoxy groups at the same positions leads to a loss of activity[3][4].
III. Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is widely used to assess the ability of compounds to act as free radical scavengers.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Samples: Dissolve the this compound derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to determine the IC50 value.
-
Assay Protocol: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test samples or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
Selected cancer cell lines
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the this compound derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows:
where A_sample is the absorbance of the cells treated with the this compound derivative and A_control is the absorbance of the vehicle-treated cells.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
IV. Visualizing Molecular Pathways and Workflows
To better understand the biological context of this compound derivative activity and the experimental processes involved, the following diagrams have been generated using the DOT language.
RANKL/RANK Signaling Pathway in Osteoclastogenesis
Some this compound derivatives have been shown to inhibit osteoclast differentiation, a process critically regulated by the RANKL/RANK signaling pathway. This pathway ultimately leads to the activation of the transcription factor NF-κB.
Caption: RANKL-induced NF-κB activation pathway and potential inhibition by this compound derivatives.
General Experimental Workflow for Biological Activity Screening
The process of evaluating the biological activity of a new series of this compound derivatives typically follows a standardized workflow from synthesis or isolation to data analysis.
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
V. Conclusion and Future Directions
The available data, though not yet exhaustive, clearly indicate that this compound derivatives are a promising class of bioactive compounds. The structural diversity within this family allows for a wide range of biological activities, with specific substitutions significantly influencing their potency and selectivity. The prenylated diorcinols, in particular, show considerable promise as cytotoxic agents.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish more comprehensive and quantitative structure-activity relationships. This will require the generation of robust datasets comparing the antioxidant, cytotoxic, and enzyme inhibitory activities of these compounds. Such studies will be instrumental in optimizing the this compound scaffold for the development of new and effective therapeutic agents. Furthermore, elucidation of the specific molecular targets and mechanisms of action for the most potent derivatives will be crucial for their translation into clinical applications.
References
Diorcinol's Dual-Action Mechanism: A Departure from Conventional Antifungal Strategies
Diorcinol D (DD), a diphenyl ether derivative isolated from the endolichenic fungus Aspergillus versicolor, presents a unique fungicidal mechanism that distinguishes it from established antifungal drug classes.[1][2] Unlike agents that target specific enzymes in a biosynthetic pathway or structural components, this compound D exerts its effect through a dual-pronged attack on the fungal cell: the destruction of the cytoplasmic membrane and the induction of overwhelming oxidative stress through the accumulation of reactive oxygen species (ROS).[1][3][4] This guide provides a comparative analysis of this compound's mechanism against major antifungal classes, supported by experimental data and detailed methodologies.
A Comparative Overview of Antifungal Mechanisms
The primary difference in this compound D's mechanism lies in its direct and rapid disruption of fundamental cellular structures and processes, leading to swift fungicidal action.[1] This contrasts with the more targeted, and sometimes slower, inhibitory actions of azoles, polyenes, and echinocandins.
| Antifungal Class | Example Drug | Primary Target | Mechanism of Action | Effect |
| Diphenyl Ether | This compound D | Cytoplasmic Membrane & Mitochondria | Causes direct membrane destruction and induces the accumulation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[1][2][3] | Fungicidal[1] |
| Azoles | Fluconazole | Lanosterol 14-α-demethylase (encoded by ERG11) | Inhibits a key enzyme in the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and accumulation of toxic sterol intermediates.[5][6][7][8] | Primarily Fungistatic[5][9] |
| Polyenes | Amphotericin B | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores or channels that lead to leakage of intracellular ions and molecules, causing cell death.[10][11][12] | Fungicidal[13] |
| Echinocandins | Caspofungin | β-(1,3)-D-glucan synthase | Non-competitively inhibits the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall, compromising cell wall integrity.[14][15][16][17] | Fungicidal (vs. Candida), Fungistatic (vs. Aspergillus)[14][18] |
In-Depth Mechanism of Action: this compound D
Experimental evidence indicates that this compound D's antifungal activity is multifaceted, culminating in rapid cell death.
-
Cytoplasmic Membrane Destruction : Treatment with this compound D leads to a swift disruption of the fungal cell membrane's integrity and permeability.[1][2] This is evidenced by increased uptake of propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, and the accumulation of intracellular glycerol.[1] Ultrastructural analysis via transmission electron microscopy further reveals significant damage to the cell membrane and internal organelles.[1][4]
-
ROS Accumulation and Mitochondrial Dysfunction : this compound D treatment triggers a significant elevation of intracellular reactive oxygen species (ROS).[1][3] This burst of oxidative stress leads to the dysfunction of mitochondria, the primary site of cellular respiration and a key regulator of cell death pathways.[1]
This dual mechanism suggests that this compound D does not rely on a single enzyme target, which may present an advantage against resistance mechanisms that often involve mutations in a single target gene.
Contrasting Mechanisms of Conventional Antifungals
Azoles and Polyenes: Targeting Ergosterol
The majority of widely used antifungals target ergosterol, a sterol unique to fungal cell membranes that is analogous to cholesterol in mammalian cells.[7][19] However, they do so in fundamentally different ways.
-
Azoles (e.g., Fluconazole) act as inhibitors. They block the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase, which is a critical step in the ergosterol biosynthesis pathway.[8][20] This inhibition depletes ergosterol and causes the buildup of toxic 14-α-methylated sterols, disrupting membrane function and arresting fungal growth.[21][22]
-
Polyenes (e.g., Amphotericin B) act by direct binding. They have a high affinity for ergosterol and physically sequester it within the membrane, forming pore-like structures.[10][11] This leads to a rapid loss of membrane integrity, leakage of essential cytoplasmic contents, and cell death.[23]
Echinocandins: Targeting the Cell Wall
Echinocandins represent a different therapeutic strategy, targeting the fungal cell wall, a structure absent in human cells.[24]
-
Echinocandins (e.g., Caspofungin) specifically inhibit the enzyme β-(1,3)-D-glucan synthase.[14][17] This enzyme is responsible for synthesizing glucan polymers, which are the primary structural components of the fungal cell wall.[15][25] By blocking this process, echinocandins compromise the structural integrity of the cell wall, leading to osmotic instability and cell lysis, particularly in yeasts like Candida.[14][24]
Quantitative Performance Data
Studies on this compound D have quantified its potent and rapid fungicidal activity against various Candida species.
Table 1: In Vitro Susceptibility of Candida Species
The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal that inhibits the visible growth of a microorganism. The MIC₈₀ is the concentration required to inhibit 80% of the tested isolates.
| Fungal Species | This compound D (DD) MIC₈₀ (mg/L) | Amphotericin B (AMB) MIC₈₀ (mg/L) |
| C. albicans (SC5314) | 8 | 0.5 |
| C. krusei (CK3) | 32 | 1 |
| C. tropicalis (CT2) | 16 | 0.5 |
| C. glabrata (CG1) | 32 | 0.5 |
| C. parapsilosis (CP1) | 16 | 0.5 |
| Data sourced from Li et al., 2015.[1] |
Time-Kill Kinetics
A notable feature of this compound D is the speed of its fungicidal action. In time-kill assays against C. albicans, this compound D (at 8 mg/L) achieved its maximum killing effect (84.0% ± 0.4% reduction in viability) within 30 minutes.[1][2] In contrast, Amphotericin B required 3 hours to reach its peak activity under the same conditions.[1]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of antifungal agents.
Broth Microdilution for MIC Determination
This is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.[26][27][28]
-
Principle : A fungal isolate is tested against a range of doubling dilutions of an antifungal drug in a liquid broth medium. The MIC is the lowest drug concentration that prevents visible growth after a specified incubation period.[29][30]
-
Protocol Summary :
-
Two-fold serial dilutions of the antifungal agent are prepared in 96-well microtiter plates using a standardized medium (e.g., RPMI-1640).
-
A standardized inoculum of the fungal suspension is prepared and added to each well.
-
Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[29]
-
The MIC is determined by visual inspection or spectrophotometric reading as the lowest concentration of the drug that inhibits fungal growth by a defined percentage (e.g., 80% for this compound D, 100% for Amphotericin B) compared to a drug-free control well.[1][29]
-
Cell Membrane Permeability Assay
-
Principle : Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells with intact membranes. Increased PI uptake indicates membrane damage.
-
Protocol Summary :
-
Candida albicans cells are cultured to the mid-log phase.
-
Cells are harvested, washed, and resuspended in a buffer (e.g., PBS).
-
The cells are treated with this compound D at various concentrations.
-
At set time points, PI is added to the cell suspension.
-
The fluorescence intensity is measured using a flow cytometer or fluorescence microplate reader. An increase in fluorescence corresponds to increased membrane permeability.[1]
-
Reactive Oxygen Species (ROS) Detection Assay
-
Principle : The probe 2′,7′-Dichlorofluorescin diacetate (DCFH-DA) is a non-fluorescent compound that can diffuse across the cell membrane. Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent compound dichlorofluorescein (DCF).
-
Protocol Summary :
-
Candida albicans cells are grown and harvested as described above.
-
The cells are pre-loaded with the DCFH-DA probe by incubating for a set period.
-
After washing to remove excess probe, the cells are treated with this compound D.
-
The fluorescence intensity of DCF is measured over time using a flow cytometer or fluorescence microplate reader. An increase in fluorescence indicates an accumulation of intracellular ROS.[1]
-
References
- 1. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
- 2. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 12. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Caspofungin - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 20. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 25. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 28. journals.asm.org [journals.asm.org]
- 29. academic.oup.com [academic.oup.com]
- 30. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Diorcinol in Fungal Extracts
For researchers, scientists, and drug development professionals investigating the therapeutic potential of fungal metabolites, accurate and precise quantification of target compounds is paramount. Diorcinol, a diphenyl ether derivative found in various fungi, particularly of the Aspergillus genus, has garnered interest for its diverse biological activities. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of this compound in fungal extracts, supported by experimental data and detailed protocols.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most pertinent methods for this purpose. Below is a comparative summary of their typical performance characteristics for the analysis of fungal secondary metabolites.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 0.01 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | 0.03 - 15.0 ng/mL |
| Recovery (%) | 85 - 110% | 80 - 115% | 90 - 120% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible quantitative analysis. The following sections outline the key steps for the extraction and analysis of this compound from fungal cultures.
Fungal Culture and Extraction of this compound
A common procedure for obtaining this compound involves the cultivation of a producing fungal strain, followed by solvent extraction.
1. Fungal Cultivation:
-
Inoculate a suitable fungal strain (e.g., Aspergillus versicolor) into a liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 7-14 days) to allow for the production of secondary metabolites.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium separately using an organic solvent such as ethyl acetate or methanol.
-
Concentrate the organic extracts under reduced pressure to yield a crude extract containing this compound.
The following diagram illustrates the general workflow for this compound extraction:
Quantitative Analysis by HPLC-UV
HPLC with UV detection is a widely accessible method for the quantification of phenolic compounds like this compound.
1. Sample Preparation:
-
Dissolve a known amount of the crude fungal extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 280 nm).
-
Quantification: Prepare a calibration curve using a certified standard of this compound.
Quantitative Analysis by GC-MS
GC-MS offers higher selectivity and sensitivity, particularly for volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like this compound to increase their volatility.
1. Sample Preparation and Derivatization:
-
Dissolve the crude extract in a suitable solvent.
-
Evaporate the solvent and perform a derivatization reaction (e.g., silylation with BSTFA) to convert the polar hydroxyl groups of this compound into more volatile silyl ethers.
2. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
-
Quantification: Use of an internal standard and a calibration curve with derivatized this compound standards.
Quantitative Analysis by UPLC-MS/MS
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[1][2]
1. Sample Preparation:
-
Dissolve the crude extract in a suitable solvent mixture (e.g., acetonitrile/water).
-
Dilute the sample as needed to fall within the linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter.
2. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification.
-
Quantification: Use of a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
Signaling Pathway and Mechanism of Action
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Studies on this compound D have elucidated its antifungal activity against Candida albicans, which involves the disruption of the cell membrane and the accumulation of Reactive Oxygen Species (ROS).[3][4][5]
The accumulation of ROS can trigger various downstream signaling pathways related to cellular stress and apoptosis. While the direct effect of this compound on pathways like NF-κB has not been definitively established, the induction of oxidative stress is a known activator of such pathways. A related diphenyl ether has been shown to modulate the Keap1-Nrf2 pathway, which is a key regulator of the antioxidant response.[6] Furthermore, a structural analogue of this compound has demonstrated inhibitory effects on the NF-κB signaling pathway.[7]
The following diagram illustrates the potential downstream consequences of ROS accumulation, which may involve the activation of the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decabromodiphenyl ether induces ROS-mediated intestinal toxicity through the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Validation of Diorcinol's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Diorcinol, focusing on its antifungal properties, with a review of existing preclinical data and a comparison with established alternatives. While in vivo validation in mammalian models remains limited, this document summarizes the current state of research to inform future studies.
Antifungal Potential of this compound: A Comparative Overview
This compound, a naturally occurring diphenyl ether, has demonstrated notable in vitro activity against various fungal pathogens, particularly Candida albicans, a common cause of opportunistic infections.[1][2] The primary mechanism of its antifungal action is believed to involve the disruption of the fungal cell membrane and the accumulation of reactive oxygen species (ROS), leading to cell death.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of this compound D (DD) compared to standard antifungal agents, Amphotericin B (AMB) and Fluconazole (FLC). It is important to note that direct in vivo comparative data for this compound in animal models of candidiasis is not yet available in published literature.
| Compound | Organism | MIC (μg/mL) | In Vivo Model System | Key In Vivo Findings |
| This compound D (DD) | Candida albicans | 8 | C. elegans-C. albicans infection model (for a related compound) | Therapeutic efficacy demonstrated in the C. elegans model for a related compound.[3] |
| Amphotericin B (AMB) | Candida albicans | 0.25 - 1.0 | Murine models of disseminated candidiasis | Dose-dependent reduction in fungal burden in kidneys and spleen.[4][5][6] Increased survival rates in infected mice.[4][7] |
| Fluconazole (FLC) | Candida albicans | 0.25 - 64 (susceptible & resistant strains) | Murine models of systemic and oropharyngeal candidiasis | Dose-dependent reduction in fungal burden in kidneys.[8] Efficacy correlates with in vitro susceptibility.[9][10] |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and specific strains. The data presented is a representative range based on the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo antifungal testing based on the available literature.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Organism Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar. Colonies are then used to prepare a standardized inoculum suspension in RPMI 1640 medium.[9]
-
Drug Dilution: The test compound (e.g., this compound D) and control drugs (e.g., Amphotericin B, Fluconazole) are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.[9]
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer.[9]
In Vivo Murine Model of Disseminated Candidiasis
This protocol describes a common animal model used to evaluate the efficacy of antifungal drugs.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[11][12]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.[4][8]
-
Treatment: Treatment with the test compound (e.g., this compound) or control drug (e.g., Amphotericin B, Fluconazole) is initiated at a specified time post-infection. The drug can be administered via various routes, such as intraperitoneal or oral.[4][8]
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams are generated using the DOT language.
References
- 1. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental In Vivo Models of Candidiasis [mdpi.com]
Diorcinol: A Statistical Snapshot of its Bioactive Potential
Diorcinol, a naturally occurring diphenyl ether primarily isolated from fungi, has garnered significant attention within the scientific community for its diverse range of biological activities.[1][2] This comparison guide provides a detailed statistical analysis of this compound's bioactivity, with a focus on its anticancer, antibacterial, antifungal, and antibiofilm properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Comparative Bioactivity Data
The following tables summarize the quantitative data on this compound's effectiveness against various cell lines and pathogens, offering a comparative perspective on its potential as a therapeutic agent.
Anticancer Activity
This compound and its derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are presented below. Lower IC50 values indicate greater efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound N | FADU (Head and neck) | 0.43 ± 0.03 | Doxorubicin | Not specified |
| This compound | U87MG (Glioblastoma) | 4.4 | Not specified | Not specified |
| This compound | U251 (Glioblastoma) | 6.2 | Not specified | Not specified |
| This compound | NCI-H460 (Lung), HepG2 (Liver), MCF-7 (Breast), MDA-MB-231 (Breast) | Inhibition rates of 90%, 55%, 57%, and 78% respectively at 200 µM | Adriamycin | Not specified |
Table 1: Cytotoxic activity of this compound and its derivatives against various human cancer cell lines.[3][4]
Antimicrobial Activity
This compound has also been shown to possess significant activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Pathogen | MIC Value (µg/mL) | Reference Compound |
| Chromobacterium violaceum | 12.50 | Gentamicin |
| Candida albicans | 6.25 | Gentamicin |
| Staphylococcus aureus | 12.50 | Gentamicin |
| Enterococcus faecalis | 6.25 | Gentamicin |
| Salmonella choleraesuis | 25.00 | Gentamicin |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various pathogenic microorganisms.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies employed in the key bioactivity assays.
Cytotoxicity Assay (CCK-8)
The anticancer activity of this compound is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.[3] Human tumor cell lines, such as HeLa, HepG2, and MCF-7, are seeded in 96-well plates.[3] The cells are then exposed to varying concentrations of the test compound (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM) for a period of 72 hours.[3] Following incubation, the CCK-8 reagent is added to each well, and the absorbance is measured at 490 nm using a microplate spectrophotometer.[3] The cell viability is calculated, and the IC50 value is determined from the dose-response curve.[3]
Antimicrobial Susceptibility Testing (Micro-broth Dilution)
The minimum inhibitory concentrations (MIC) of this compound against various pathogens are determined using the micro-broth dilution method.[4] This technique involves preparing a series of dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] Gentamicin is often used as a positive control in these assays.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a targeted therapeutic.
Inhibition of Biofilm Formation
This compound has been shown to effectively reduce biofilm formation in the multidrug-resistant pathogen Stenotrophomonas maltophilia.[1] While the precise signaling pathways are still under investigation, it is suggested that this compound may interfere with quorum sensing signaling, a key communication system for bacteria to coordinate biofilm formation.[1]
Caption: this compound's inhibitory effect on biofilm formation.
Antifungal Mechanism of Action
Against Candida albicans, this compound D exerts its fungicidal action through a multi-pronged attack. It disrupts the cytoplasmic membrane, leading to increased permeability and the accumulation of intracellular glycerol.[5] Furthermore, it induces the production of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction.[5]
Caption: Antifungal mechanism of this compound D against C. albicans.
Inhibition of Inflammatory Pathways
While direct quantitative data on the anti-inflammatory activity of this compound is emerging, related compounds have been shown to inhibit key inflammatory pathways. For instance, some natural products inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes.[6] This suggests a potential mechanism for this compound's anti-inflammatory effects.
Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.
References
- 1. Molecular Insight into Gene Response of this compound- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two New Chromone Derivatives from a Marine Algicolous Fungus Aspergillus versicolor GXIMD 02518 and Their Osteoclastogenesis Inhibitory Activity [mdpi.com]
Safety Operating Guide
Proper Disposal of Diorcinol: A Step-by-Step Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not just a matter of compliance but a cornerstone of a safe and ethical research environment. This guide provides essential information for the proper disposal of diorcinol, emphasizing the importance of identifying the specific compound and consulting its Safety Data Sheet (SDS) for tailored guidance.
Identifying Your Specific this compound Compound
The term "this compound" can refer to several distinct chemical compounds, each with unique properties and potential hazards. Before proceeding with any disposal plan, it is imperative to identify the specific this compound substance you are working with by its Chemical Abstracts Service (CAS) number. The table below summarizes several compounds identified as "this compound" in chemical databases.
| Compound Name | CAS Number | Molecular Formula | Known Hazards/Properties |
| This compound | 20282-75-1 | C14H14O3 | A Safety Data Sheet for this compound indicates it is not classified as a hazardous substance.[1] |
| This compound D | 72696570-45-7 | C19H22O3 | An aromatic ether; specific hazard data is limited in publicly available sources. |
| This compound E | Not Available | C19H22O4 | An aromatic ether; specific hazard data is limited in publicly available sources.[2] |
| This compound K | Not Available | C24H30O3 | An aromatic ether; specific hazard data is limited in publicly available sources. |
It is crucial to obtain the Safety Data Sheet (SDS) for the specific CAS number of the this compound compound in your possession. The SDS will provide detailed information on hazards, handling, and proper disposal methods.
General Laboratory Chemical Waste Disposal Procedures
The following is a general, step-by-step guide for the disposal of laboratory chemical waste. This procedure should be adapted based on the specific hazards outlined in the SDS for your this compound compound and in accordance with your institution's and local regulations.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly identify the chemical waste as "this compound" and include the specific CAS number.
-
Determine Hazards: Consult the SDS to determine if the this compound compound is classified as hazardous. According to the Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4]
-
Segregate Waste: Do not mix this compound waste with other incompatible chemicals.[4][5] For instance, acids should not be stored with bases, and oxidizers should be kept separate from flammable materials.[4]
Step 2: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE as specified in the SDS. This typically includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step 3: Container Management
-
Use Appropriate Containers: Collect this compound waste in a container that is compatible with the chemical.[3][6]
-
Label Containers Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "this compound, CAS: 20282-75-1"), and the associated hazards (e.g., "Flammable," "Toxic").[7]
-
Keep Containers Closed: Waste containers should be kept securely closed except when adding waste.[5][6]
Step 4: Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[4][8]
-
Secondary Containment: It is good practice to use secondary containment to prevent spills.
-
Follow Accumulation Limits: Be aware of the volume limits for waste accumulation in an SAA (typically up to 55 gallons of hazardous waste or one quart of acutely hazardous waste).[8]
Step 5: Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[1][6]
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the drain.[6] Some non-hazardous, water-soluble chemicals may be eligible for drain disposal in small quantities, but this must be explicitly permitted by your institution's EHS guidelines and local regulations.[9]
-
Empty Containers: Even empty containers that held hazardous materials must be disposed of properly. They may need to be triple-rinsed, with the rinsate collected as hazardous waste.[5][10]
Experimental Protocols
This document provides general guidance on disposal. For detailed experimental protocols involving this compound, including any in-lab neutralization or treatment procedures, it is essential to consult peer-reviewed literature and your institution's approved protocols. Any in-lab treatment of hazardous waste must be part of a documented experimental procedure to be compliant with regulations.[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines and consulting the specific Safety Data Sheet for your compound, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. This compound E | C19H22O4 | CID 72696571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Guide for Handling Diorcinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Diorcinol. Our aim is to be your preferred source for laboratory safety information, building deep trust by providing value beyond the product itself. The following procedural guidance is designed to directly answer your operational questions, ensuring safe and efficient laboratory practices.
Immediate Safety and Handling Information
Based on available Safety Data Sheets (SDS), this compound (CAS No. 20282-75-1) is not classified as a hazardous substance or mixture.[1] However, adherence to standard good laboratory practices is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a baseline of personal protective equipment is mandatory to prevent unforeseen exposure and contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against direct skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped equipment. |
First Aid Measures
In the event of accidental exposure, follow these immediate first aid steps:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
-
Preparation :
-
Designate a clean and uncluttered workspace.
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Verify the container label of this compound to confirm the substance's identity.
-
-
Handling :
-
Wear the appropriate PPE as specified in the table above.
-
Avoid generating dust if handling a solid form. If weighing, do so in a well-ventilated area or a chemical fume hood.
-
If preparing a solution, add this compound to the solvent slowly.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage :
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials (strong oxidizing agents).
-
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its empty containers should follow institutional and local guidelines for non-hazardous chemical waste.
-
Unused this compound :
-
Solid, non-hazardous this compound can typically be disposed of in the regular laboratory trash, provided it is not contaminated with hazardous materials.
-
For liquid solutions, consult your institution's environmental health and safety office. Small quantities of non-hazardous, water-soluble solutions may be permissible for drain disposal with copious amounts of water, but this requires institutional approval.
-
-
Empty Containers :
-
Ensure containers are "RCRA empty" (no free-standing liquid remains).
-
Deface or remove the original label to prevent misuse.
-
Dispose of the empty container in the regular trash or recycling, according to your facility's procedures.
-
-
Contaminated Materials :
-
Any materials (e.g., gloves, paper towels) contaminated with this compound that is not mixed with hazardous substances can be disposed of as regular laboratory waste. If this compound is part of a mixture containing hazardous components, the entire waste product must be treated as hazardous.
-
Quantitative Data
The following table summarizes the available quantitative data for this compound. Note that experimentally determined physical properties such as melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| CAS Number | 20282-75-1 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₃ | [1][2] |
| Molecular Weight | 230.26 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Data not readily available. As an aromatic ether with hydroxyl groups, it is expected to have low solubility in water and be soluble in organic solvents like methanol, ethanol, and DMSO. | General Chemical Principles |
Experimental Protocols
The following is a representative protocol for the isolation of this compound from a fungal culture, as described in the scientific literature. This provides a context for its handling in a research setting.
Objective : To isolate this compound from a large-scale fermentation of Aspergillus sp.
Methodology :
-
Extraction :
-
The fermented solid rice medium is extracted three times with ethyl acetate (EtOAc) at room temperature.
-
The EtOAc extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation :
-
The crude extract is subjected to Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.
-
A gradient solvent system (e.g., petroleum ether to dichloromethane, followed by dichloromethane to methanol) is used to elute fractions with increasing polarity.
-
-
Purification :
-
Fractions containing this compound, identified by Thin Layer Chromatography (TLC), are combined.
-
The combined fractions are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A typical mobile phase would be a mixture of acetonitrile and water. The pure this compound is collected as it elutes from the column.
-
-
Structure Elucidation :
-
The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualizations
The following diagrams illustrate the key workflows and relationships for the safe handling of this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A diagram showing the logical relationships between this compound's classification and safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
